Vidofludimus
Description
Vidofludimus is under investigation in clinical trial NCT03722576 (this compound Calcium for Primary Sclerosing Cholangitis).
This compound is an orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), with potential anti-inflammatory, immunomodulating and anti-viral activities. Upon administration, this compound specifically targets, binds to and prevents the activation of DHODH. This prevents the fourth enzymatic step in de novo pyrimidine synthesis, leading to inhibition of transcriptional elongation, cell cycle arrest, and apoptosis in activated lymphocytes. DHODH inhibition also leads to metabolic stress in activated lymphocytes and inhibition of the release of proinflammatory cytokines including interleukin (IL)-17 (IL-17A and IL-17F) and interferon-gamma (IFNg), thereby reducing inflammation. In addition, DHODH inhibition may lead to host-based anti-viral activity against many viruses. DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate (DHO) to orotate, is a key enzyme in pyrimidine de novo biosynthesis. Metabolically highly activated and rapidly proliferating lymphocytes and various virus infected cells require de novo synthesis to meet their needs for pyrimidines.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
a dihydroorotate dehydrogenase inhibitor; structure in first source
Properties
IUPAC Name |
2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRDUGXOWVXZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431325 | |
| Record name | Vidofludimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717824-30-1 | |
| Record name | Vidofludimus | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717824-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vidofludimus | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vidofludimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopentene-1-carboxylic acid, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIDOFLUDIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1PJ3VG81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vidofludimus as a Nurr1 Agonist in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear receptor related 1 (Nurr1, also known as NR4A2) is a ligand-activated transcription factor pivotal for the development, maintenance, and survival of dopaminergic neurons.[1][2][3] Its dysregulation is implicated in several neurodegenerative diseases, including Parkinson's and Multiple Sclerosis (MS), making it a compelling therapeutic target.[2][4][5] However, the development of potent and selective Nurr1 agonists has been challenging.[5][6] Vidofludimus calcium (IMU-838), a clinically studied inhibitor of dihydroorotate dehydrogenase (DHODH), has been identified as a potent, direct-acting Nurr1 agonist.[4][5][7] This document provides a comprehensive technical overview of this compound's activity as a Nurr1 agonist in neuronal cells, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Quantitative Data: Potency and Selectivity
This compound demonstrates sub-micromolar potency in activating Nurr1 and exhibits high selectivity over other nuclear receptors, including the closely related NR4A family members, Nur77 and NOR1.[4][8]
Table 1: Potency of this compound as a Nurr1 Agonist
| Assay Format | Target | EC50 (μM) | Reference(s) |
|---|---|---|---|
| Gal4 Hybrid Reporter Gene Assay | Gal4-Nurr1 LBD | 0.4 ± 0.2 | [4][6][9] |
| Full-Length Monomer Assay | fl-Nurr1 on NBRE | 0.3 ± 0.1 | [4] |
| Full-Length Heterodimer Assay | fl-Nurr1/RXRα on DR5 | 0.4 ± 0.2 |[4] |
EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal response. LBD: Ligand Binding Domain; fl: full-length; NBRE: NGFI-B Response Element; DR5: Direct Repeat 5.
Table 2: Binding Affinity of this compound for Nurr1
| Method | Target | Kd (μM) | Reference(s) |
|---|
| Isothermal Titration Calorimetry (ITC) | Recombinant Nurr1 LBD | 0.7 |[4] |
Kd (Dissociation constant) indicates the binding affinity; a lower value signifies stronger binding.
Table 3: Selectivity Profile of this compound
| Target Receptor | EC50 (μM) | Selectivity vs. Nurr1 (Gal4) | Reference(s) |
|---|---|---|---|
| Nurr1 (NR4A2) | 0.4 ± 0.2 | 1x | [4][8] |
| Nur77 (NR4A1) | 3.1 ± 0.7 | ~7.8x | [4][6][8] |
| NOR1 (NR4A3) | 2.9 ± 0.9 | ~7.3x | [4][6][8] |
| PPARγ | > 10 | > 25x | [4][8] |
| Other Nuclear Receptors* | No significant activity at 10 µM | High |[4][8][9] |
*Tested receptors include THRα, RARα, PPARα, PPARδ, VDR, FXR, LXRα, and RXRα.[8]
Mechanism of Action and Signaling Pathway
This compound acts as a direct Nurr1 agonist through an allosteric mechanism.[10] It binds to a surface pocket on the Nurr1 ligand-binding domain (LBD), distinct from the canonical ligand-binding pocket which is thought to be empty.[10] This binding event induces conformational changes that lead to the dissociation of corepressor proteins and stabilization of an active receptor state, facilitating the recruitment of coactivators.[10][11]
As a transcription factor, activated Nurr1 can bind to DNA response elements (NBRE or DR5) as a monomer or as a heterodimer with the Retinoid X Receptor (RXR).[2][4] This binding initiates the transcription of a suite of target genes crucial for neuronal function and survival.[4][12] In dopaminergic neurons, these genes include Tyrosine Hydroxylase (TH) and Vesicular Monoamine Transporter 2 (VMAT2), which are essential for dopamine synthesis and transport.[8][13] Furthermore, Nurr1 activation upregulates neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF) and anti-apoptotic proteins such as BCL2.[6][14] In glial cells (microglia and astrocytes), Nurr1 activation suppresses the expression of pro-inflammatory and neurotoxic mediators, thereby providing indirect neuroprotection.[3][12][15]
Experimental Protocols
The following sections detail the key methodologies used to characterize this compound as a Nurr1 agonist.
Reporter Gene Assay for Nurr1 Activation
This assay quantitatively measures the ability of a compound to activate the Nurr1 transcription factor in a cellular context. A Gal4-hybrid system is commonly used, where the Nurr1 LBD is fused to the Gal4 DNA-binding domain.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.[9][16]
-
Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Calf Serum (FCS), 1 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO₂.[9][16]
-
Transfection:
-
HEK293T cells are seeded into 96-well plates at a density of 3 x 10⁴ cells per well.[9][16]
-
After 24 hours, the medium is replaced with Opti-MEM.
-
Cells are transiently co-transfected using a lipid-based reagent like Lipofectamine LTX with three plasmids:[16]
-
An expression plasmid for the Gal4-Nurr1-LBD fusion protein.
-
A reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (e.g., pFR-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-SV40).[16]
-
-
-
Compound Treatment:
-
Data Acquisition and Analysis:
-
Luciferase activity (both Firefly and Renilla) is measured using a luminometer and a dual-luciferase assay system.[16]
-
Firefly luminescence is normalized to Renilla luminescence to calculate Relative Light Units (RLUs).
-
Fold activation is determined by dividing the RLU of treated cells by the RLU of vehicle-treated cells.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter variable slope equation.[16]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamics of a ligand binding to a protein.
-
Instrumentation: An ITC instrument (e.g., Affinity ITC).[8]
-
Sample Preparation:
-
Protein: Recombinant human Nurr1 Ligand Binding Domain (LBD) is purified and dialyzed into a specific ITC buffer. The protein concentration is precisely determined.
-
Ligand: this compound is dissolved in the same ITC buffer to avoid heat artifacts from buffer mismatch.
-
-
Experimental Procedure:
-
The sample cell of the calorimeter is filled with the Nurr1 LBD solution (e.g., 15-30 µM).[11][16]
-
The injection syringe is filled with the this compound solution (e.g., 100 µM).[11][16]
-
A series of small, sequential injections of this compound are made into the sample cell containing the Nurr1 LBD.
-
The heat released or absorbed during each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to obtain the heat change per injection (kcal/mol).
-
A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.
-
This curve is fitted to a binding model (e.g., one-site binding) to determine the dissociation constant (Kd).[4]
-
References
- 1. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 8. imux.com [imux.com]
- 9. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and mechanistic profiling of Nurr1 modulation by this compound enables structure-guided ligand design - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Calcium - Immunic Therapeutics [imux.com]
- 13. The Transcription Factor NURR1 Exerts Concentration-Dependent Effects on Target Genes Mediating Distinct Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. filecache.investorroom.com [filecache.investorroom.com]
- 15. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nurr1 Modulation Mediates Neuroprotective Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Vidofludimus Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vidofludimus calcium (IMU-838) is an orally administered, next-generation small molecule immunomodulator under investigation for the treatment of chronic inflammatory and autoimmune diseases, particularly multiple sclerosis (MS). Its preclinical profile is distinguished by a novel, dual mechanism of action: the selective inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the nuclear receptor-related 1 (Nurr1) transcription factor. This dual action provides a complementary approach to treatment by targeting both inflammation and neurodegeneration. This guide details the preclinical pharmacology of this compound calcium, summarizing key in vitro and in vivo data, outlining experimental methodologies, and visualizing its core mechanisms of action.
Mechanism of Action
This compound calcium uniquely combines two distinct pharmacological activities: anti-inflammatory effects via DHODH inhibition and neuroprotective effects through Nurr1 activation.[1][2] This positions it as a promising therapeutic candidate designed to address both the relapse-driven and progressive components of neuro-autoimmune diseases.[3]
References
In-vitro Anti-inflammatory Effects of Vidofludimus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro anti-inflammatory properties of Vidofludimus (IMU-838), a novel oral immunomodulatory drug. This compound exhibits a dual mechanism of action, functioning as a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of the nuclear receptor related 1 (Nurr1).[1] Its anti-inflammatory effects are primarily attributed to the inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This targeted action preferentially affects highly proliferative cells with high metabolic demands, such as activated T and B lymphocytes, leading to a reduction in pro-inflammatory responses.[2][3][4]
Quantitative Data on In-vitro Activities
The following tables summarize the key quantitative data on the in-vitro bioactivities of this compound.
| Target/Activity | Parameter | Value | Cell/System | Notes |
| Dihydroorotate Dehydrogenase (DHODH) Inhibition | IC50 | 160 nM | Recombinant human DHODH | This compound is reported to be 2.6 times more potent than teriflunomide in inhibiting human DHODH.[5][6] |
| Nurr1 Activation | EC50 | 0.4 µM | Gal4 hybrid reporter gene assay | Demonstrates a distinct mechanism of action in addition to DHODH inhibition. |
| Cytokine Release Inhibition (general) | IC50 | ~5–8 μM | Human lymphocytes | Represents the concentration range for inhibiting the release of various pro-inflammatory cytokines.[1] |
| IL-17 and IFN-γ Secretion | Qualitative | More efficacious than teriflunomide | Activated T-lymphocytes | Specific IC50 values are not detailed, but superior potency is noted.[5][6] |
| T-lymphocyte Proliferation | Qualitative | More efficacious than teriflunomide | Activated T-lymphocytes | Demonstrates a potent anti-proliferative effect on key immune cells.[5][6] |
Core Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through two primary, interconnected pathways: the inhibition of pyrimidine biosynthesis via DHODH and the modulation of inflammatory signaling cascades, including the JAK/STAT pathway.
DHODH-Mediated Pyrimidine Synthesis and its Inhibition by this compound
Activated lymphocytes undergo rapid proliferation, a process that requires a substantial supply of pyrimidines for DNA and RNA synthesis. These cells rely heavily on the de novo pyrimidine synthesis pathway, where DHODH is a rate-limiting enzyme. By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool in these activated immune cells, leading to cell cycle arrest and reduced proliferation.
JAK/STAT3 Signaling Pathway Inhibition
This compound has been shown to attenuate the secretion of IL-17 from cytokine-stimulated murine splenocytes by inhibiting the STAT3 and NF-κB signaling pathways.[1] The JAK/STAT pathway is a critical signaling cascade for many pro-inflammatory cytokines. By reducing STAT3 activation, this compound can dampen the inflammatory response mediated by cytokines like IL-6 and IL-23, which are upstream activators of STAT3 and are implicated in autoimmune diseases.
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below.
DHODH Inhibition Assay (Cell-free)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human DHODH.
Protocol:
-
Enzyme Preparation: Use N-terminally truncated recombinant human DHODH enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable electron acceptor (e.g., 2,6-dichloroindophenol) and the substrate dihydroorotate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the DHODH enzyme to the reaction mixture.
-
Add the different concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the substrate.
-
Monitor the reduction of the electron acceptor spectrophotometrically over time.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
T-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of activated T-lymphocytes.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment:
-
Plate the PBMCs in 96-well plates.
-
Add a mitogen, such as phytohaemagglutinin (PHA), to stimulate T-cell proliferation.
-
Concurrently, treat the cells with various concentrations of this compound or a vehicle control.
-
-
Proliferation Measurement: After a suitable incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as:
-
BrdU incorporation assay: Measure the incorporation of 5-bromo-2'-deoxyuridine into newly synthesized DNA.
-
[³H]-thymidine incorporation assay: Measure the incorporation of radiolabeled thymidine into the DNA of proliferating cells.
-
-
Data Analysis: Compare the proliferation rates in this compound-treated wells to the vehicle-treated control wells to determine the inhibitory effect.
Cytokine Release Assay (PBMCs)
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by activated PBMCs.
Protocol:
-
Cell Preparation and Culture: Isolate and culture human PBMCs as described in the T-cell proliferation assay.
-
Stimulation and Treatment:
-
Plate the PBMCs and stimulate them with a suitable agent, such as PHA or lipopolysaccharide (LPS).
-
Simultaneously, treat the cells with different concentrations of this compound or a vehicle control.
-
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of specific cytokines (e.g., IL-17, IFN-γ, TNF-α, IL-6) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Determine the percentage of cytokine inhibition at each this compound concentration compared to the stimulated control. Calculate the IC50 value for the inhibition of each cytokine.
Experimental Workflow
The following diagram illustrates a general workflow for the in-vitro assessment of the anti-inflammatory effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 6. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Vidofludimus: A Technical Guide to its Dual-Mechanism Modulation of T-Cell and B-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Abstract: Vidofludimus calcium (formerly IMU-838) is an investigational, orally administered small molecule drug representing a next-generation therapy for autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease (IBD).[1][2][3] Its therapeutic potential stems from a unique, dual mode of action: the selective inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the neuroprotective transcription factor, nuclear receptor-related 1 (Nurr1).[2][4][5] This guide provides an in-depth technical overview of this compound, focusing on its core mechanisms of T-cell and B-cell modulation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its immunomodulatory effects through two distinct but complementary mechanisms.
1.1. Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary mechanism of this compound is the highly selective inhibition of DHODH, a key mitochondrial enzyme.[1][3][6]
-
Role of DHODH: DHODH is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][7]
-
Selective Targeting of Activated Lymphocytes: Unlike most cell types which can utilize the pyrimidine salvage pathway, rapidly proliferating, metabolically active T and B lymphocytes rely heavily on the de novo pathway to meet their high demand for nucleotides.[6][7][8] By inhibiting DHODH, this compound induces metabolic stress specifically in these pathogenic, activated immune cells, leading to a reduction in their proliferation and effector functions, while leaving resting or normal-acting immune cells largely unaffected.[1][6][9][10] This targeted approach offers a selective immunomodulation rather than broad immunosuppression.[1]
1.2. Activation of Nuclear Receptor-Related 1 (Nurr1)
Uniquely, this compound also functions as a first-in-class activator of Nurr1, a transcription factor crucial for neuroprotection.[2][4][5]
-
Neuroprotective Functions: Nurr1 activation has been shown to mediate neuroprotective effects by acting on neurons, astrocytes, and microglia.[6][11] In glial cells, it reduces the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species (ROS) and nitric oxide.[6][11] In neurons, it promotes survival and differentiation.[6][11] This mechanism is particularly relevant for its potential application in neurodegenerative diseases like progressive MS.[2][5][12]
Below is a diagram illustrating the dual mechanism of this compound.
Caption: Dual mechanism of this compound.
Modulation of T-Cell Function
This compound potently modulates T-cell activity, which is central to the pathogenesis of many autoimmune diseases. Its effects are primarily centered on inhibiting the proliferation of pathogenic T-cells and suppressing their pro-inflammatory cytokine production.[13][14]
-
Inhibition of T-Cell Proliferation: this compound effectively inhibits the proliferation of activated T-lymphocytes.[13][14] Studies have shown it to be more efficacious in this regard than the first-generation DHODH inhibitor, teriflunomide.[13][14] The effect is dependent on the T-cell receptor (TCR) activation strength, with T-cells stimulated by high-affinity antigens being particularly sensitive.[15]
-
Suppression of Pro-inflammatory Cytokines: The drug strongly inhibits the secretion of key pathogenic cytokines, including Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17).[7][13][14] This indicates a direct impact on the function of Th1 and Th17 cells, which are critical drivers of autoimmune pathology. This cytokine inhibition is achieved independently of its anti-proliferative effects through the inhibition of STAT3 and NF-κB activation.[16]
The diagram below illustrates the intervention of this compound in the T-cell activation pathway.
Caption: this compound intervention in T-cell activation.
Quantitative Data: T-Cell Modulation
| Parameter | Target/Cell Type | This compound Effect | Comparison | Reference |
| DHODH Inhibition | Human DHODH Enzyme | 2.6 times more potent | Compared to Teriflunomide | [13][14] |
| T-Cell Proliferation | Activated T-Lymphocytes | More efficacious inhibition | Compared to Teriflunomide | [13][14] |
| Cytokine Secretion | Stimulated Immune Cells | Potent inhibition of IL-17 | More potent than Teriflunomide | [13][14][17] |
| Cytokine Secretion | Stimulated Immune Cells | Potent inhibition of IFN-γ | More potent than Teriflunomide | [13][14][17] |
Modulation of B-Cell Function
Similar to its effects on T-cells, this compound modulates the activity of metabolically active B-cells, which play a crucial role in autoimmune diseases through antibody production and cytokine secretion.
-
Inhibition of B-Cell Proliferation: By blocking DHODH, this compound curtails the necessary supply of pyrimidines for rapidly dividing B-cells, thereby inhibiting their proliferation.[1][3][18]
-
Anti-Viral Effects: this compound has demonstrated a potent anti-viral effect, notably against Epstein-Barr virus (EBV).[3] It has been shown to reduce lytic EBV reactivation in B-cells, a mechanism of interest given the strong association between EBV and MS.[19][20]
The diagram below shows the point of this compound intervention in B-cell activation.
Caption: this compound intervention in B-cell activation.
Experimental Protocols & Methodologies
The following sections detail the methodologies for key assays used to characterize the immunomodulatory effects of this compound.
4.1. DHODH Enzyme Inhibition Assay
This assay directly measures the inhibitory activity of a compound on recombinant DHODH.
-
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The rate of color change is proportional to enzyme activity.
-
Methodology:
-
Recombinant human DHODH is pre-incubated with varying concentrations of this compound (or control compound) in an assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100).[21][22]
-
The reaction is initiated by adding a substrate mixture containing L-dihydroorotic acid (the substrate) and DCIP.[22][23]
-
The decrease in absorbance at a specific wavelength (e.g., 600-650 nm) is measured over time using a microplate reader.[21][23]
-
The rate of reaction (enzyme velocity) is calculated from the linear phase of the absorbance curve.
-
Percentage inhibition is calculated relative to a vehicle control (e.g., DMSO), and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[23]
-
4.2. T-Cell and B-Cell Proliferation Assays
These assays quantify the effect of this compound on the proliferation of immune cells following stimulation.
-
Principle: A fluorescent tracking dye, such as Carboxyfluorescein Succinimidyl Ester (CFSE), is used to label cells. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity. This dilution can be measured by flow cytometry.[24][25]
-
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood, or specific T-cell or B-cell populations are enriched.
-
Labeling: Cells are labeled with CFSE dye according to the manufacturer's protocol.
-
Culture and Stimulation: Labeled cells are cultured in 96-well plates in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a period sufficient to allow for several rounds of division (typically 3-5 days for T-cells).[24]
-
Flow Cytometry Analysis: Cells are harvested and analyzed by flow cytometry. The fluorescence intensity of the CFSE dye is measured. Proliferating cells are identified as distinct peaks with successively lower fluorescence.
-
Data Analysis: The percentage of divided cells or a proliferation index is calculated to determine the inhibitory effect of this compound.
-
The workflow for a typical cell proliferation assay is visualized below.
Caption: Workflow for a CFSE-based proliferation assay.
4.3. Cytokine Secretion Assays (ELISA / ELISPOT)
These methods are used to measure the production of specific cytokines (e.g., IFN-γ, IL-17) by immune cells.
-
Principle (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine in the cell culture supernatant.
-
Methodology (ELISA):
-
Immune cells are cultured and stimulated as described in the proliferation assay, in the presence of this compound.
-
After an appropriate incubation period (e.g., 48-72 hours), the culture supernatant is collected.
-
The supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
A second, detection antibody (conjugated to an enzyme) is added, followed by a substrate that produces a measurable colorimetric signal.
-
The signal intensity is read by a plate reader and the cytokine concentration is determined by comparison to a standard curve.
-
Summary and Conclusion
This compound calcium is a promising oral immunomodulator that targets the core drivers of autoimmune pathology through a selective, dual mechanism of action. By inhibiting DHODH, it effectively curtails the proliferation and pro-inflammatory functions of pathogenic, metabolically activated T and B lymphocytes.[1][13] This is complemented by a neuroprotective effect mediated through the activation of Nurr1, offering a potential advantage in treating neurodegenerative conditions like progressive MS.[2][5] Preclinical and clinical data have demonstrated its superior potency in inhibiting T-cell proliferation and cytokine secretion compared to first-generation DHODH inhibitors.[13][14] The detailed methodologies provided herein serve as a guide for researchers to further investigate and understand the nuanced role of this compound in modulating the adaptive immune response.
References
- 1. What is this compound calcium used for? [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound calcium | MS Trust [mstrust.org.uk]
- 4. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 6. This compound Calcium - Immunic Therapeutics [imux.com]
- 7. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunic, Inc. Announces That Oral Treatment IMU-838 Shows Evidence of Clinical Activity in Moderate COVID-19 in Phase 2 CALVID-1 Trial - Immunic Therapeutics [imux.com]
- 10. Immunic, Inc. Announces Enrollment of First Patient in its Phase 3 ENSURE Program of this compound calcium (IMU-838) in Relapsing Multiple Sclerosis [prnewswire.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 13. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. imux.com [imux.com]
- 16. This compound inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase-2 Study with this compound Calcium (IMU838): A Classification - MS-Docblog% [ms-docblog.de]
- 18. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 19. Immunic Announces First Patient Enrolled in Investigator-Sponsored Phase 2 Clinical Trial of this compound Calcium in Patients with Post COVID Syndrome - BioSpace [biospace.com]
- 20. Immunic Presents Key this compound Calcium Data at the 40th Congress of ECTRIMS, Highlighting Its Therapeutic Potential in Multiple Sclerosis [prnewswire.com]
- 21. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promab.com [promab.com]
- 26. axelabio.com [axelabio.com]
- 27. researchgate.net [researchgate.net]
Vidofludimus Calcium: A Technical Overview of its Antiviral Activity Against Epstein-Barr Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus calcium (formerly IMU-838) is an orally administered small molecule inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] While primarily being investigated for autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease, this compound calcium exhibits broad-spectrum antiviral activity.[1][3][4] This is attributed to its targeted action on the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes and virus-infected host cells.[1][5] There is a growing body of preclinical evidence demonstrating its potent activity against Epstein-Barr virus (EBV), a ubiquitous herpesvirus linked to various malignancies and suspected to be a contributing factor in autoimmune diseases like MS.[1][4][6][7] This technical guide provides an in-depth analysis of the available data on this compound calcium's anti-EBV activity, its mechanism of action, and the experimental protocols used to ascertain its efficacy.
Core Mechanism of Action
This compound calcium's primary mechanism of action is the selective inhibition of DHODH, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[5] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.
Highly metabolically active cells, such as activated T and B lymphocytes and virus-infected cells, have a high demand for pyrimidines to support rapid proliferation and viral replication.[1][2][8] By inhibiting DHODH, this compound calcium depletes the intracellular pyrimidine pool in these specific cell populations. This induces metabolic stress, leading to a cytostatic effect on activated immune cells and the inhibition of viral replication, which is highly dependent on host cell machinery.[1][5][7] Normal, non-proliferating cells are less affected as they can rely on the pyrimidine salvage pathway.[5] This selective action contributes to the drug's favorable safety profile.[2]
In addition to its DHODH-mediated effects, this compound calcium is also an activator of the nuclear receptor related 1 (Nurr1), a transcription factor associated with neuroprotective properties.[1][2][9] This dual mechanism, combining anti-inflammatory, antiviral, and neuroprotective effects, makes it a unique candidate for diseases like MS where both viral triggers and neurodegeneration are implicated.[1][6]
References
- 1. Unexpected patterns of Epstein–Barr virus transcription revealed by a High throughput PCR array for absolute quantification of viral mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brightspotcdn.byu.edu [brightspotcdn.byu.edu]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. Quantitative Studies of Epstein-Barr Virus-Encoded MicroRNAs Provide Novel Insights into Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Improved Epstein-Barr Virus (EBV) Neutralizing Antibody Assay to Facilitate Development of a Prophylactic gp350-Subunit EBV Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Calcium - Immunic Therapeutics [imux.com]
- 7. Safety and Efficacy of this compound Calcium in Patients Hospitalized with COVID-19: A Double-Blind, Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic Activation of Lytic Epstein-Barr Virus Gene Expression without Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imux.com [imux.com]
The Genesis of Vidofludimus: A Technical Chronicle of its Early Discovery and Development
For Immediate Release
Planegg-Martinsried, Germany – This technical guide provides an in-depth exploration of the early discovery and development of Vidofludimus (formerly known as 4SC-101), a novel oral immunomodulatory agent. Developed by Immunic, Inc., this compound has emerged as a promising therapeutic candidate for autoimmune diseases, most notably multiple sclerosis (MS), owing to its unique dual mechanism of action. This document, intended for researchers, scientists, and drug development professionals, details the preclinical and early clinical journey of this compound, presenting key quantitative data, experimental methodologies, and the signaling pathways it modulates.
This compound was initially developed by 4SC AG before its acquisition by Immunic Therapeutics in 2016.[1] It is a potent, second-generation inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] This pathway is crucial for the proliferation of rapidly dividing cells, such as activated lymphocytes, which are central to the pathogenesis of autoimmune diseases.[4] More recently, a second mechanism of action was discovered: the activation of the nuclear receptor-related 1 (Nurr1) transcription factor, which is associated with neuroprotective effects.[1][5]
Preclinical Discovery and Characterization
The initial development of this compound, then designated 4SC-101, focused on its potent and selective inhibition of DHODH. This mechanism of action is designed to induce metabolic stress in hyperactive T and B lymphocytes, thereby modulating the inflammatory response without causing broad immunosuppression.[4][6]
In Vitro Efficacy
This compound demonstrated potent inhibition of human DHODH with a reported IC50 of 134 nM.[7] Comparative studies revealed that this compound is 2.6 times more potent at inhibiting human DHODH than the first-generation DHODH inhibitor, teriflunomide.[8][9] Interestingly, the inhibitory potency of this compound showed species-specificity, being 7.5-fold and 64.4-fold less potent against rat and mouse DHODH, respectively, compared to human DHODH.[8][9]
Table 1: In Vitro DHODH Inhibition
| Target | IC50 (nM) | Comparative Potency |
| Human DHODH | 134[7] | 2.6x more potent than teriflunomide[8][9] |
| Rat DHODH | - | 7.5x less potent than on human DHODH[8][9] |
| Mouse DHODH | - | 64.4x less potent than on human DHODH[8][9] |
Preclinical Animal Models
The efficacy of this compound was evaluated in a rat model of experimental autoimmune encephalomyelitis (EAE), a standard preclinical model for multiple sclerosis. Oral administration of this compound resulted in a dose-dependent reduction in the cumulative disease scores.[8][9] In these studies, this compound was shown to attenuate disease severity, reduce immune cell infiltration into the central nervous system, and decrease the number of pathogenic T cells producing pro-inflammatory cytokines such as IL-17A, GM-CSF, and IFNγ.[10]
Clinical Development: Phase 1 Studies
The calcium salt of this compound, IMU-838, was advanced into clinical development. Two Phase 1 studies, a single ascending dose (SAD) and a multiple ascending dose (MAD) study, were conducted in healthy male subjects to evaluate the safety, tolerability, and pharmacokinetics of an oral formulation.[1][8]
The studies revealed that this compound is well-absorbed orally, with dose-proportional pharmacokinetics.[1][8] The presence of food did not significantly impact its absorption.[1][8] A key finding was the geometric mean plasma half-life of approximately 30 hours at steady state, which supports a once-daily dosing regimen.[1][8][9] Steady-state concentrations were typically reached within 6 to 8 days of daily dosing.[1][8] The accumulation factor following multiple doses was approximately 2.[1][8]
Table 2: Phase 1 Pharmacokinetic Parameters of this compound Calcium (IMU-838)
| Parameter | Value | Reference |
| Half-life (t½) | ~30 hours at steady state | [1][8][9] |
| Time to Steady State | 6-8 days | [1][8] |
| Accumulation Factor | ~2 | [1][8] |
| Food Effect | No significant impact on absorption | [1][8] |
| Dose Proportionality | Yes | [1][8] |
Early Clinical Efficacy: Phase 2 Trials in Multiple Sclerosis
The promising preclinical and Phase 1 data led to the initiation of Phase 2 clinical trials to evaluate the efficacy and safety of this compound in patients with relapsing-remitting multiple sclerosis (RRMS).
The EMPhASIS Trial
The Phase 2 EMPhASIS trial (NCT03846219) was a multicenter, double-blind, placebo-controlled study that randomized patients with RRMS to receive one of two daily doses of this compound calcium (30 mg or 45 mg) or placebo for 24 weeks.[4][11] The primary endpoint was the cumulative number of combined unique active (CUA) MRI lesions.[4][11]
The trial demonstrated a statistically significant reduction in the number of CUA lesions in both this compound groups compared to placebo.[4][11] The 30 mg and 45 mg doses reduced the total number of active lesions by over 70% and 62% respectively, compared with placebo.[12]
Table 3: Key Efficacy Results from the EMPhASIS Trial (24 weeks)
| Endpoint | Placebo | This compound 30 mg | This compound 45 mg |
| Mean Cumulative CUA Lesions | 6.4[4] | - | 2.4[4] |
| Rate Ratio vs. Placebo (CUA Lesions) | - | 0.30 (p < 0.0001)[4] | 0.38 (p = 0.0002)[4] |
| Annualized Relapse Rate | 0.53[13] | 0.39[13] | 0.48[13] |
| Confirmed Disability Worsening (24 weeks) | 3.7%[14] | 1.6% (any dose)[14] | 1.6% (any dose)[14] |
The CALLIPER Trial
The Phase 2 CALLIPER trial (NCT04495099) was designed to investigate the efficacy and safety of this compound calcium in patients with progressive multiple sclerosis (PMS).[15][16] This trial enrolled patients with primary progressive MS (PPMS) and non-active secondary progressive MS (SPMS).[16] The primary endpoint was the annualized rate of brain volume change.[17] While the trial did not meet its primary endpoint, it showed a clinically meaningful 30% reduction in the relative risk of 24-week confirmed disability worsening in the PPMS population.[18]
Signaling Pathways and Experimental Workflows
The dual mechanism of action of this compound involves two distinct signaling pathways.
DHODH Inhibition Pathway
This compound inhibits the mitochondrial enzyme DHODH, which is a critical step in the de novo pyrimidine synthesis pathway. This selectively targets rapidly proliferating, metabolically active lymphocytes, leading to a reduction in the pro-inflammatory response.
Caption: DHODH Inhibition Pathway of this compound.
Nurr1 Activation Pathway
This compound also acts as an agonist for the nuclear receptor Nurr1. Activation of Nurr1 in microglia, astrocytes, and neurons is associated with neuroprotective effects, including the reduction of pro-inflammatory cytokines and the promotion of neuronal survival.
Caption: Nurr1 Activation Pathway of this compound.
Appendix: Experimental Protocols
DHODH Inhibition Assay
The in vitro DHODH inhibition assay is performed to determine the potency of compounds against the DHODH enzyme.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing 50 µM decylubiquinone, 100 µM dihydroorotate, and 60 µM 2,6-dichloroindophenol in a buffer solution (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0).[7]
-
Enzyme Addition : A specified amount of N-terminally truncated recombinant human DHODH enzyme is added to the reaction mixture. The amount of enzyme is adjusted to achieve a consistent reaction rate in the absence of an inhibitor.[19]
-
Inhibitor Addition : Varying concentrations of this compound are added to the reaction mixture to determine the IC50 value.[7]
-
Reaction Initiation and Measurement : The reaction is initiated by the addition of dihydroorotate. The decrease in absorbance at 600 nm is measured spectrophotometrically for 2 minutes at 30°C. This decrease corresponds to the reduction of 2,6-dichloroindophenol, which is coupled to the oxidation of dihydroorotate by DHODH.[7]
-
Data Analysis : The IC50 value, the concentration of the inhibitor required for 50% inhibition of enzyme activity, is calculated from the dose-response curve.[7]
Caption: DHODH Inhibition Assay Workflow.
Rat Experimental Autoimmune Encephalomyelitis (EAE) Model
The rat EAE model is an established in vivo model for studying the pathophysiology of multiple sclerosis and for evaluating potential therapeutics.
-
Induction of EAE : Female DA (Dark Agouti) rats are immunized with an emulsion containing whole rat spinal cord homogenate and Complete Freund's Adjuvant.[20]
-
Clinical Scoring : Following immunization, the rats are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).[5]
-
Treatment Administration : Once the animals reach a predetermined clinical score (e.g., ≥1), they are randomized into treatment groups and receive daily oral doses of this compound, vehicle control, or a positive control (e.g., leflunomide).[5]
-
Efficacy Evaluation : The primary efficacy endpoint is the cumulative disease score over the treatment period. Body weight is also monitored as a measure of general health.[5]
Peripheral Blood Mononuclear Cell (PBMC) Proliferation and Cytokine Release Assay
This in vitro assay assesses the effect of a compound on the proliferation and cytokine production of immune cells.
-
PBMC Isolation : PBMCs are isolated from whole blood of healthy human donors using density gradient centrifugation (e.g., with Ficoll).[21]
-
Cell Culture and Stimulation : Isolated PBMCs are cultured in appropriate media and stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce proliferation and cytokine production.[7][22]
-
Compound Treatment : The stimulated PBMCs are treated with varying concentrations of this compound.
-
Proliferation Measurement : Cell proliferation is assessed using methods such as BrdU incorporation or other colorimetric assays.[22]
-
Cytokine Measurement : The concentration of cytokines (e.g., IL-17, IFN-γ) in the cell culture supernatant is measured using techniques like ELISA or multiplex bead-based assays.[7][22]
References
- 1. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medkoo.com [medkoo.com]
- 4. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imux.com [imux.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 11. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neurology.org [neurology.org]
- 14. neurology.org [neurology.org]
- 15. neurologylive.com [neurologylive.com]
- 16. Immunic Presents Data From Phase 2 CALLIPER and CALVID-1 Trials of this compound Calcium at the ACTRIMS Forum 2024 [imux.com]
- 17. Immunic Completes Enrollment of Its Phase 2 CALLIPER Trial of this compound Calcium in Progressive Multiple Sclerosis [prnewswire.com]
- 18. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 19. imux.com [imux.com]
- 20. m.youtube.com [m.youtube.com]
- 21. revvity.com [revvity.com]
- 22. Increasing robustness of in vitro assay for immnosuppressive effect of mesenchymal stromal/stem cells: The role of inflammatory cytokine production by peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Vidofludimus in Pyrimidine Biosynthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vidofludimus (IMU-838) is an orally available, second-generation small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the proliferation of highly activated lymphocytes, which are implicated in the pathogenesis of various autoimmune diseases. By selectively targeting DHODH, this compound exerts a cytostatic effect on metabolically active T and B cells, leading to potent anti-inflammatory and immunomodulatory effects. Furthermore, this compound exhibits a dual mechanism of action by also activating the nuclear receptor related 1 (Nurr1), a transcription factor with neuroprotective properties. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its role in pyrimidine biosynthesis inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction to this compound
This compound is a novel immunomodulatory drug with a distinct mechanism of action that sets it apart from first-generation DHODH inhibitors.[1] Its primary mode of action is the highly selective inhibition of DHODH, a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[2][3] This pathway is essential for the synthesis of DNA and RNA, and thus for the proliferation of rapidly dividing cells, including activated T and B lymphocytes.[4] Resting or memory immune cells, in contrast, primarily utilize the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition.[2] This selectivity for hyperactivated immune cells allows for a targeted immunomodulation without causing broad immunosuppression.[5]
In addition to its primary mechanism, this compound has been identified as a potent activator of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[6][7][8] This dual functionality suggests a potential for both anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of autoimmune diseases with a neurological component, such as multiple sclerosis.[5][6]
The Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process that generates the pyrimidine nucleotides required for nucleic acid synthesis. The pathway begins with the formation of carbamoyl phosphate and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.
As depicted in Figure 1, Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate. This compound acts as a potent inhibitor of this enzyme, thereby blocking the synthesis of orotate and subsequent pyrimidine nucleotides. This leads to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis in rapidly proliferating cells.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory and Activating Potency of this compound
| Parameter | Target/Assay | Value | Reference |
| IC50 | Human DHODH | 134 nM | [9] |
| IC50 | Human DHODH | 160 nM | [10][11] |
| IC50 | T-cell proliferation | 11.8 µM | [11] |
| IC50 | Cytokine (IL-17, IFN-γ) release in human lymphocytes | ~5–8 μM | [4] |
| EC50 | Anti-SARS-CoV-2 activity (Vero cells) | 7.6 µM | [11] |
| EC50 | Nurr1 activation (Gal4 hybrid reporter gene assay) | 0.4 (±0.2) µM | [7] |
| Kd | Binding to Nurr1 | 0.7 µM | [10] |
Table 2: Comparative Potency of this compound
| Comparison | Fold Difference | Reference |
| This compound vs. Teriflunomide (inhibition of human DHODH) | 2.6x more potent | [12][13] |
| Human DHODH vs. Rat DHODH inhibition by this compound | 7.5x more potent on human | [12][13] |
| Human DHODH vs. Mouse DHODH inhibition by this compound | 64.4x more potent on human | [12][13] |
Table 3: Clinical Efficacy of this compound in Relapsing-Remitting Multiple Sclerosis (Phase 2 EMPhASIS Trial)
| Endpoint (at 24 weeks) | Placebo | This compound (30 mg) | This compound (45 mg) | Reference |
| Mean Cumulative Number of Combined Unique Active Lesions | 6.4 | 4.0 (70% reduction) | 2.4 (62% reduction) | [4] |
| Adjusted Mean Annualized Relapse Rate | 0.53 | 0.39 | 0.48 | [4] |
| Median Change in Serum Neurofilament Light Chain | +6.5% | -17.0% | -20.5% | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's mechanism of action.
In Vitro DHODH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human DHODH.
Materials:
-
Recombinant human DHODH (N-terminally truncated)
-
Dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
This compound
-
Assay buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0
Procedure:
-
Prepare a standard assay mixture containing 50 µM decylubiquinone, 100 µM dihydroorotate, and 60 µM DCIP in the assay buffer.[9][12]
-
Adjust the concentration of the recombinant human DHODH enzyme to achieve an average reaction rate of approximately 0.2 AU/min in the absence of an inhibitor.[9][12]
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the DHODH enzyme and varying concentrations of this compound to a 96-well plate.[12]
-
Immediately measure the decrease in absorbance at 600 nm for 2 minutes using a spectrophotometer.[9][12]
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Lymphocyte Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of activated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy volunteers
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
Phytohemagglutinin (PHA)
-
This compound
-
BrdU cell proliferation ELISA kit
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 105 cells/well in culture medium.
-
Stimulate the cells with PHA (e.g., 2 µg/mL) in the presence of various concentrations of this compound or vehicle control.[12]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[12]
-
During the final hours of incubation, add BrdU to the wells to label proliferating cells.
-
Measure the incorporation of BrdU using a colorimetric ELISA according to the manufacturer's protocol.
-
Calculate the percentage of proliferation inhibition for each this compound concentration compared to the stimulated control.
-
Determine the IC50 value for T-cell proliferation.
Cytokine Secretion Assay
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines from activated PBMCs.
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
PHA or other appropriate stimulant (e.g., PMA and ionomycin)
-
This compound
-
ELISA or Luminex-based kits for specific cytokines (e.g., IL-17, IFN-γ)
Procedure:
-
Isolate and culture PBMCs as described in the lymphocyte proliferation assay.
-
Stimulate the PBMCs with PHA in the presence of different concentrations of this compound.[1]
-
Incubate for 44 hours at 37°C.[1]
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of IL-17 and IFN-γ in the supernatants using specific ELISA or Luminex assays according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of this compound on cytokine secretion.
Rat Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of multiple sclerosis.
Materials:
-
Female Dark Agouti (DA) rats
-
Rat spinal cord homogenate
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle control
-
Leflunomide (positive control)
Procedure:
-
Induce EAE in female DA rats by immunization with an emulsion of rat spinal cord homogenate and CFA.[12][14]
-
Monitor the rats daily for clinical signs of EAE, such as tail limpness, and hind limb paralysis, and assign a clinical score.[14]
-
Once an animal reaches a predefined clinical score (e.g., ≥1), randomize it into treatment groups: vehicle, this compound (e.g., 4, 20, 60 mg/kg), or leflunomide (e.g., 4 mg/kg).[12][14]
-
Continue daily clinical scoring and body weight measurements for the duration of the study.[14]
-
At the end of the study, sacrifice the animals and collect tissues (e.g., spinal cord) for histological analysis of inflammation and demyelination.
-
Compare the cumulative disease scores and other parameters between the treatment groups to assess the efficacy of this compound.
Conclusion
This compound is a promising, orally available immunomodulator with a well-defined mechanism of action centered on the inhibition of DHODH and the subsequent suppression of de novo pyrimidine biosynthesis. This targeted approach effectively curtails the proliferation of pathogenic, activated lymphocytes, which are key drivers of autoimmune diseases. The quantitative data from both in vitro and in vivo studies demonstrate its high potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other DHODH inhibitors. The dual mechanism involving Nurr1 activation further enhances its therapeutic potential, suggesting a role in both immunomodulation and neuroprotection. As this compound progresses through clinical development, it holds the potential to become a valuable therapeutic option for a range of autoimmune and inflammatory disorders.
References
- 1. imux.com [imux.com]
- 2. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of this compound Calcium in Patients Hospitalized with COVID-19: A Double-Blind, Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunic Presents Key this compound Calcium Data at the ACTRIMS Forum 2025 [imux.com]
- 6. This compound Calcium - Immunic Therapeutics [imux.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 9. selleckchem.com [selleckchem.com]
- 10. imux.com [imux.com]
- 11. This compound calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Vidofludimus in In-Vitro Lymphocyte Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus calcium (IMU-838) is an orally available, next-generation selective immunomodulator that targets the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes. By inhibiting DHODH, this compound selectively targets hyperactive T and B cells, leaving other immune cells largely unaffected. This targeted action makes this compound a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis. These application notes provide detailed protocols for assessing the in-vitro effects of this compound on lymphocyte proliferation.
Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme DHODH. This enzyme catalyzes a rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Activated lymphocytes have a high demand for pyrimidines to support their clonal expansion. By blocking DHODH, this compound depletes the pyrimidine pool in these cells, leading to cell cycle arrest and a reduction in proliferation and pro-inflammatory cytokine production.
Data Presentation
The following table summarizes the quantitative data regarding the in-vitro efficacy of this compound.
| Parameter | Value | Cell Type | Assay Conditions | Reference | | :--- | :--- | :--- |
Application Notes and Protocols: Vidofludimus in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE models are crucial for investigating the pathophysiology of MS and for the preclinical evaluation of potential therapeutic agents.[2][3] The model recapitulates key features of MS, including central nervous system (CNS) inflammation, demyelination, axonal damage, and gliosis.[1][2] EAE can be induced in various animal species, with the C57BL/6 mouse being a commonly used strain for chronic progressive EAE, often induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55.[4][5]
Vidofludimus calcium (IMU-838) is an investigational oral small molecule drug for the treatment of autoimmune diseases, including MS.[4][6][7] It exhibits a dual mechanism of action by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) and activating the nuclear receptor-related 1 (Nurr1).[3][4][6][7][8][9] This dual action provides both anti-inflammatory and potential neuroprotective effects, making it a promising candidate for MS therapy.[2][4][5][7]
These application notes provide detailed protocols for the induction of EAE in C57BL/6 mice and the administration of this compound in both prophylactic and therapeutic settings. Additionally, a summary of the quantitative data from preclinical studies is presented to aid in experimental design and data interpretation.
Mechanism of Action of this compound
This compound operates through a unique dual mechanism of action:
-
DHODH Inhibition: this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][6][7][10] Rapidly proliferating cells, such as activated T and B lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis.[7][10] By inhibiting DHODH, this compound selectively targets these activated immune cells, inducing metabolic stress and leading to a reduction in their proliferation and pro-inflammatory functions, without causing broad immunosuppression.[4][10] This targeted action is believed to reduce the inflammation in the CNS that is characteristic of MS.[10]
-
Nurr1 Activation: this compound also functions as an activator of the Nuclear receptor-related 1 protein (Nurr1).[3][4][6][7][8][9] Nurr1 is a transcription factor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[11] Its activation is associated with neuroprotective effects, including the regulation of genes that enhance neuronal survival and reduce neurotoxic mediators produced by microglia and astrocytes.[12] This neuroprotective activity may help to mitigate the axonal damage and neurodegeneration seen in MS.[4]
The following diagram illustrates the dual signaling pathway of this compound:
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice with MOG35-55
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).[4][10]
Materials:
-
Female C57BL/6 mice, 9-13 weeks old[6]
-
MOG35-55 peptide (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles (27G and 30G)
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least 7 days prior to the start of the experiment.[13]
-
Antigen Emulsion Preparation:
-
On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA.
-
The final concentration of MOG35-55 should be 1-2 mg/mL and the final concentration of M. tuberculosis in the CFA should be 4-5 mg/mL.
-
To prepare the emulsion, mix equal volumes of the MOG35-55 solution in PBS and CFA.
-
Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on water.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX i.p. in 100 µL of sterile PBS.[9]
-
-
Clinical Scoring:
-
Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Record the weight of each mouse daily.
-
The following diagram outlines the experimental workflow for EAE induction:
References
- 1. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 3. imux.com [imux.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. neurologylive.com [neurologylive.com]
- 8. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. filecache.investorroom.com [filecache.investorroom.com]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and mechanistic profiling of Nurr1 modulation by this compound enables structure-guided ligand design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imux.com [imux.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vidofludimus in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus (IMU-838) is an orally available small molecule drug candidate with a dual mechanism of action, positioning it as a promising therapeutic for neuroinflammatory and neurodegenerative diseases.[1][2] It functions as a selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) and as a potent activator of the nuclear receptor-related 1 (Nurr1) transcription factor.[1][2][3] This dual activity confers both anti-inflammatory/antiviral and direct neuroprotective properties.[1][2][3]
The inhibition of DHODH curtails the proliferation of highly active immune cells, such as T and B lymphocytes, by limiting pyrimidine synthesis, thereby reducing neuroinflammation.[1] Concurrently, the activation of Nurr1 in neurons and glial cells promotes neuronal survival, differentiation, and function, while also suppressing the production of neurotoxic inflammatory mediators by microglia and astrocytes.[1][4] Preclinical studies have demonstrated the potential of this compound to enhance neuronal survival, upregulate neuroprotective genes, and reduce markers of neuronal damage.[5][6][7]
These application notes provide detailed protocols for the utilization of this compound in primary neuronal cell cultures to investigate its neuroprotective and anti-inflammatory effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Neuronal and Glial Cell Lines
| Cell Line | Assay | Treatment Conditions | Key Findings | Reference |
| SH-SY5Y (human neuroblastoma) | Cell Viability (Flow Cytometry) | 4-hour pretreatment with this compound, followed by 16-hour induction of apoptosis with 10 µg/mL 6-OHDA. | Significantly enhanced cell survival. | [7] |
| SH-SY5Y (human neuroblastoma) | Gene Expression (RNA-seq) | 4-hour pretreatment with this compound, followed by 16-hour induction of apoptosis with 10 µg/mL 6-OHDA. | Rescued Nurr1 target gene expression, including potent induction of BCL2. | [7] |
| N2A (murine neuroblastoma) | Cell Viability | 1-hour pretreatment with this compound, followed by 6-hour induction of apoptosis with 50 ng/mL TNFα and 20 µg/mL CHX. | Significantly improved cell survival. | [7] |
| N2A (murine neuroblastoma) | Neurofilament Light Chain (NfL) Levels (ELISA) | 1-hour pretreatment with this compound, followed by 6-hour induction of apoptosis with 50 ng/mL TNFα and 20 µg/mL CHX. | Dose-dependently reduced NfL levels in the supernatant. | [7] |
| N27 (rat dopaminergic neurons) | Gene Expression | Treatment with 1 µM this compound for 21 hours. | Enhanced expression of Nurr1 target genes. | [6][8] |
| HMC3 (human microglia) | Gene Expression | Treatment with varying concentrations of this compound for 24 hours. | Upregulated key Nurr1 target genes, including Tyrosine Hydroxylase (TH) and Vesicular Monoamine Transporter 2 (VMAT2). | [5] |
| HMC3 (human microglia) | Pro-inflammatory Cytokine Expression | 4-hour pretreatment with 0.1 µM this compound, followed by 24-hour stimulation with 1 µg/mL LPS. | Significantly reduced the expression of TNFα, IL-6, and IFNγ. | [6] |
| Human PBMCs | BDNF Secretion (ELISA) | 14-hour challenge with 0.1 µg/mL LPS with or without this compound. | Increased Brain-Derived Neurotrophic Factor (BDNF) levels. | [5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Treatment Conditions | Key Findings | Reference |
| Plasma BDNF Levels | Daily oral gavage with 150 mg/kg this compound. | Significantly enhanced plasma BDNF levels. | [6][9] |
| Plasma NfL Levels | Daily oral gavage with 150 mg/kg this compound. | Reduced plasma NfL levels. | [6][9] |
| Nurr1 Target Gene Expression in CNS | Daily oral gavage with 150 mg/kg this compound. | Significantly higher levels of Nurr1 (Nr4a2), TH, and Cox5b in the brain, and higher Sod1 levels in the spinal cord. | [6] |
| Microglial Activation and Neuronal Injury | EAE pilot study with this compound treatment. | Reduced expression of the microglial activation marker Iba-1 and the neuronal injury marker APP, while increasing the myelin marker MBP. | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound calcium
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Procedure:
-
Prepare a 10 mM stock solution of this compound calcium in DMSO.
-
Warm the vial to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
Protocol 2: Assessment of Neuroprotection in Primary Neuronal Cultures
This protocol is designed to evaluate the protective effects of this compound against a neurotoxic insult.
-
Materials:
-
Primary neuronal culture (e.g., cortical, hippocampal, or dopaminergic neurons)
-
This compound stock solution (10 mM in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for dopaminergic neurons, or glutamate for cortical/hippocampal neurons)
-
Cell viability assay (e.g., MTT, LDH, or live/dead staining)
-
ELISA kit for Neurofilament Light Chain (NfL)
-
-
Procedure:
-
Plate primary neurons at an appropriate density in 96-well or 24-well plates.
-
Allow the neurons to mature for at least 7 days in vitro (DIV).
-
Prepare serial dilutions of this compound in the culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Pre-treat the neuronal cultures with the different concentrations of this compound or vehicle for 4-24 hours.
-
Introduce the neurotoxin at a pre-determined toxic concentration.
-
Co-incubate for 24-48 hours.
-
Endpoint Analysis:
-
Cell Viability: Perform a cell viability assay according to the manufacturer's instructions.
-
NfL Release: Collect the culture supernatant and measure the concentration of NfL using an ELISA kit.
-
-
Protocol 3: Analysis of Nurr1 Target Gene Expression
This protocol outlines the steps to measure the effect of this compound on the expression of Nurr1 target genes.
-
Materials:
-
Primary neuronal culture
-
This compound stock solution (10 mM in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., Nurr1, BDNF, SOD1, TH, VMAT2) and a housekeeping gene (e.g., GAPDH, Actin).
-
-
Procedure:
-
Plate primary neurons in 6-well or 12-well plates.
-
Allow the neurons to mature for at least 7 DIV.
-
Treat the cultures with this compound at a chosen concentration (e.g., 1 µM) or vehicle for 24 hours.
-
Endpoint Analysis:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform quantitative real-time PCR to measure the relative expression levels of the target genes. Normalize the data to the housekeeping gene.
-
-
Protocol 4: Evaluation of Anti-Inflammatory Effects in a Neuron-Glia Co-culture
This protocol is designed to assess the ability of this compound to suppress inflammatory responses in a mixed culture of neurons and glial cells.
-
Materials:
-
Primary neuron-glia co-culture
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNFα, IL-6)
-
-
Procedure:
-
Establish a primary neuron-glia co-culture.
-
Pre-treat the cultures with this compound (e.g., 0.1 µM to 1 µM) or vehicle for 4 hours.
-
Stimulate the cultures with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for 24 hours.
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines using ELISA kits.
-
-
Visualizations
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Dual mechanism of action of this compound.
References
- 1. This compound Calcium - Immunic Therapeutics [imux.com]
- 2. Immunic Presents Key this compound Calcium Data at the ACTRIMS Forum 2025 [imux.com]
- 3. imux.com [imux.com]
- 4. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. imux.com [imux.com]
- 9. imux.com [imux.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
Application Notes and Protocols: Vidofludimus DHODH Inhibition Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus is a potent and selective second-generation inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is crucial for the proliferation of rapidly dividing cells, including activated lymphocytes, making DHODH a compelling target for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[4][5] this compound has demonstrated greater potency in inhibiting human DHODH compared to the first-generation inhibitor teriflunomide.[1][2] These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound on DHODH.
Principle of the Assay
The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the DHODH substrate, dihydroorotate. DHODH catalyzes the oxidation of dihydroorotate to orotate, and the electrons generated in this reaction are transferred to DCIP, causing a color change from blue to colorless. The rate of DCIP reduction, measured as a decrease in absorbance at 600-650 nm, is proportional to the DHODH activity. The inhibitory effect of this compound is quantified by measuring the reduction in DHODH activity in the presence of the compound.
Quantitative Data: DHODH Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable DHODH inhibitors against human DHODH.
| Compound | IC50 (nM) for human DHODH | Reference |
| This compound | 134 | [6] |
| This compound calcium | 160 | [6] |
| Teriflunomide | ~420 | Immunic Therapeutics |
| Brequinar | 4.5 | [4] |
Signaling Pathway: De Novo Pyrimidine Biosynthesis
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
Experimental Workflow: DHODH Inhibition Assay
Caption: Experimental workflow for the this compound DHODH inhibition enzymatic assay.
Experimental Protocol: DHODH Inhibition Enzymatic Assay
This protocol is adapted from established methods for measuring DHODH inhibition.[4][7][8]
Materials and Reagents
-
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)
-
This compound
-
Dihydroorotic acid
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10
-
Triton X-100
-
Tris-HCl
-
Potassium chloride (KCl)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate, clear
-
Microplate reader capable of measuring absorbance at 600-650 nm
-
Pipettes and tips
-
Reagent reservoirs
-
Distilled water
Solution Preparation
-
Assay Buffer (50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0):
-
Prepare a stock solution of 1 M Tris-HCl, pH 8.0.
-
Prepare a stock solution of 3 M KCl.
-
Prepare a 10% Triton X-100 solution.
-
To prepare 100 mL of assay buffer, combine 5 mL of 1 M Tris-HCl (pH 8.0), 5 mL of 3 M KCl, and 0.5 mL of 10% Triton X-100. Adjust the final volume to 100 mL with distilled water.
-
-
DCIP Stock Solution (10 mM):
-
Dissolve the appropriate amount of DCIP in DMSO to make a 10 mM stock solution. Store protected from light.
-
-
Coenzyme Q10 Stock Solution (10 mM):
-
Dissolve the appropriate amount of Coenzyme Q10 in DMSO to make a 10 mM stock solution.
-
-
Dihydroorotic Acid Stock Solution (50 mM):
-
Dissolve the appropriate amount of dihydroorotic acid in assay buffer to make a 50 mM stock solution.
-
-
This compound Stock Solution (10 mM):
-
Dissolve this compound in DMSO to make a 10 mM stock solution.
-
-
Recombinant Human DHODH Working Solution:
-
Dilute the recombinant human DHODH in assay buffer to the desired final concentration (e.g., 1.25 µg/mL).[8]
-
Assay Procedure
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in DMSO to obtain a range of concentrations for IC50 determination. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Plate Setup:
-
Design the 96-well plate layout to include wells for blanks (no enzyme), positive controls (enzyme with DMSO), and the various concentrations of this compound.
-
Add 10 µL of the diluted this compound or DMSO (for positive control) to the appropriate wells.[8]
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing assay buffer, 200 µM DCIP, and 100 µM Coenzyme Q10.[4][7]
-
Initiate the enzymatic reaction by adding 150 µL of the reaction mix containing 500 µM dihydroorotic acid to each well.[4][7] The final reaction volume will be 200 µL.
-
Immediately place the microplate in a microplate reader and measure the absorbance at 600-650 nm at room temperature for 10-20 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the rate of DCIP reduction by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula:
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DHODH activity.
-
Conclusion
This document provides a comprehensive guide for determining the inhibitory activity of this compound against DHODH. The provided protocol for a DCIP-based spectrophotometric assay is a robust and reliable method for quantifying the potency of DHODH inhibitors. The structured data and visual representations of the signaling pathway and experimental workflow are intended to facilitate a clear understanding and successful implementation of this assay in a research setting.
References
- 1. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IMU-838, a Developmental DHODH Inhibitor in Phase II for Autoimmune Disease, Shows Anti-SARS-CoV-2 and Broad-Spectrum Antiviral Efficacy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. imux.com [imux.com]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reporter Gene Assay for Vidofludimus-Mediated Nurr1 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor related 1 (Nurr1, NR4A2) is a critical transcription factor involved in the development, maintenance, and survival of dopaminergic neurons.[1][2] Its role in neuroprotection has made it an attractive therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][4] Vidofludimus (IMU-838) has been identified as a potent agonist of Nurr1, demonstrating neuroprotective effects in preclinical models.[5][6][7] This document provides detailed protocols for a reporter gene assay to quantify the activation of Nurr1 by this compound, a crucial tool for researchers in neuroscience and drug development.
A reporter gene assay is a fundamental method to investigate the activation of a specific transcription factor. In this context, a reporter construct is engineered to contain a Nurr1-responsive DNA element linked to a gene encoding a readily measurable protein, such as luciferase. When Nurr1 is activated by a ligand like this compound, it binds to this responsive element and drives the expression of the reporter gene, leading to a quantifiable signal.
Principle of the Assay
This protocol utilizes a cell-based reporter gene assay to measure the ability of this compound to activate the transcription factor Nurr1. Cells are transiently co-transfected with two plasmids: an expression vector for Nurr1 and a reporter vector containing a luciferase gene under the control of a Nurr1-specific response element. Upon treatment with this compound, activated Nurr1 binds to the response element, inducing the expression of luciferase. The resulting luminescence is measured and is directly proportional to the extent of Nurr1 activation.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound-mediated activation of Nurr1 and related nuclear receptors from Gal4 hybrid and full-length reporter gene assays.
Table 1: Potency of this compound on NR4A Nuclear Receptors (Gal4 Hybrid Reporter Gene Assay) [5][8]
| Nuclear Receptor | EC50 (µM) |
| Nurr1 (NR4A2) | 0.4 ± 0.2 |
| Nur77 (NR4A1) | 3.1 ± 0.7 |
| NOR1 (NR4A3) | 2.9 ± 0.9 |
Table 2: Potency of this compound on Full-Length Human Nurr1 with Different Response Elements [8]
| Response Element | Description | EC50 (µM) |
| NBRE | Nurr1 monomer binding site | 0.3 ± 0.1 |
| DR5 | RXR/Nurr1 heterodimer binding site | 0.4 ± 0.2 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are recommended due to their high transfection efficiency. Other cell lines such as PC12 or SH-SY5Y can also be used.
-
Plasmids:
-
Nurr1 expression vector (e.g., pCMX-hNurr1)
-
Nurr1-responsive reporter vector (e.g., pGL4.27[luc2P/NBRE/Hygro]) containing multiple copies of the Nurr1 binding response element (NBRE) upstream of a minimal promoter and the luciferase gene.
-
Control vector for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase).
-
-
Transfection Reagent: A commercially available transfection reagent suitable for the chosen cell line (e.g., Lipofectamine 3000).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.
-
Luciferase Assay System: A commercial kit for measuring firefly and Renilla luciferase activity (e.g., Dual-Luciferase® Reporter Assay System).
-
96-well cell culture plates: White, clear-bottom plates are recommended for luminescence measurements.
-
Luminometer: A plate reader capable of measuring luminescence.
Protocol
Day 1: Cell Seeding and Transfection
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
Transfection:
-
For each well, prepare a DNA mixture containing:
-
50 ng of the Nurr1 expression plasmid.
-
100 ng of the NBRE-luciferase reporter plasmid.
-
5 ng of the pRL-TK control plasmid.
-
-
Prepare the transfection complex according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complex to the cells.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Day 2: Compound Treatment
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete DMEM. A typical concentration range to test would be from 0.01 µM to 100 µM to generate a full dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: After 24 hours of transfection, carefully remove the medium containing the transfection complex and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Luciferase Assay and Data Analysis
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of passive lysis buffer (from the luciferase assay kit) to each well.
-
Incubate the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Follow the instructions of the dual-luciferase assay kit. Typically, this involves adding the firefly luciferase substrate to each well and measuring the luminescence, followed by the addition of the Renilla luciferase substrate (Stop & Glo® Reagent) and a second luminescence measurement.
-
Use a luminometer to measure the luminescence from each well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each this compound concentration relative to the vehicle control.
-
Plot the fold induction against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Troubleshooting
-
Low Luciferase Signal:
-
Optimize cell density and transfection efficiency.
-
Ensure the integrity of the plasmids.
-
Check the activity of the luciferase assay reagents.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Mix transfection complexes and compound dilutions thoroughly.
-
Be careful to avoid cross-contamination between wells.
-
-
Inconsistent Results:
-
Maintain consistent incubation times.
-
Use a consistent passage number of cells.
-
Ensure the quality and purity of this compound.
-
Conclusion
This reporter gene assay provides a robust and quantitative method to assess the activation of Nurr1 by this compound. The detailed protocol and supporting information will enable researchers to effectively characterize the potency and efficacy of this compound and other potential Nurr1 modulators, contributing to the advancement of therapies for neurodegenerative diseases.
References
- 1. A Regulatory Circuit Mediating Convergence between Nurr1 Transcriptional Regulation and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neurologylive.com [neurologylive.com]
- 6. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 7. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Vidofludimus in Rodent Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Vidofludimus (formerly IMU-838) in rodent models of colitis, detailing its mechanism of action, experimental protocols, and relevant quantitative data. This compound is an investigational oral small molecule drug that has shown efficacy in preclinical models of inflammatory bowel disease (IBD).[1][2]
Mechanism of Action
This compound exhibits a dual mode of action, making it a promising candidate for the treatment of IBD.[1] Its primary mechanisms include:
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): this compound is a selective inhibitor of DHODH, a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] Activated lymphocytes, which are key drivers of colitis, have a high demand for pyrimidines to support their proliferation. By inhibiting DHODH, this compound curtails the proliferation of these pathogenic immune cells.[2][4]
-
Activation of Nuclear Receptor Related 1 (Nurr1): this compound also acts as an activator of Nurr1, a transcription factor with neuroprotective and anti-inflammatory properties.[3][5]
-
Inhibition of Pro-inflammatory Cytokines: The drug has been shown to inhibit the secretion of pro-inflammatory cytokines, notably Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ).[6][7] This is achieved through the attenuation of the STAT3 and NF-κB signaling pathways.[1][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation in a rodent model of colitis.
Experimental Protocols
The following protocols are based on methodologies described for the evaluation of this compound in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.[1]
Induction of TNBS Colitis in Rats
Objective: To induce a reproducible model of colitis in rats that mimics aspects of human IBD.
Materials:
-
Young Wistar rats
-
Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in 50% ethanol)
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Flexible catheter
Procedure:
-
Acclimatize rats to the facility for at least one week prior to the experiment.
-
Fast the rats overnight, with free access to water.
-
Anesthetize the rat using an appropriate anesthetic.
-
Gently insert a flexible catheter intra-rectally, approximately 8 cm proximal to the anus.
-
Slowly instill 150 µL of the TNBS solution.[1]
-
Keep the rat in a head-down position for approximately 60 seconds to ensure distribution of the TNBS within the colon.
-
Return the rat to its cage and monitor its recovery from anesthesia.
-
For control animals, administer 150 µL of PBS using the same procedure.[1]
This compound Administration
Objective: To assess the therapeutic efficacy of this compound in the TNBS-induced colitis model.
Materials:
-
This compound
-
Vehicle solution (e.g., as recommended by the manufacturer)
-
Uridine (for mechanistic studies)
-
Oral gavage needles
Procedure:
-
On the day of colitis induction (Day 1), randomly assign rats to treatment groups (e.g., Vehicle, this compound, this compound + Uridine).
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Administer the assigned treatment daily via oral gavage for a specified period (e.g., 6 days).[1]
-
Monitor the animals daily for clinical signs of colitis, including body weight, stool consistency, and the presence of blood in the feces.
Assessment of Colitis Severity
Objective: To quantify the extent of colonic inflammation and the therapeutic effect of this compound.
Procedure:
-
At the end of the treatment period (e.g., Day 6), euthanize the rats.[1]
-
Perform a laparotomy and carefully excise the colon.
-
Clean the colon with ice-cold PBS and open it longitudinally.
-
Macroscopic Scoring: Score the colon for visible signs of damage, such as hyperemia, ulceration, and thickening, using a standardized scoring system.
-
Histological Analysis:
-
Take sections of the distal colon and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Score the sections for histological changes, including inflammatory cell infiltration, epithelial damage, and mucosal ulceration.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on colonic sections to quantify the infiltration of specific immune cells, such as CD3+ T cells.[1]
-
-
Cytokine Analysis:
-
Collect portions of the colonic tissue for ex vivo culture or homogenization.
-
Measure the levels of pro-inflammatory cytokines, such as IL-17, in the culture supernatants or tissue homogenates using ELISA or other immunoassays.[1]
-
Quantitative Data Summary
The following tables summarize the effects of this compound in both preclinical rodent models and clinical trials for ulcerative colitis.
Table 1: Effects of this compound in TNBS-Induced Colitis in Rats
| Parameter | Vehicle Control | This compound | This compound + Uridine |
| Macroscopic Score | High | Significantly Reduced | Moderately Reduced |
| Histological Score | High | Significantly Reduced | Moderately Reduced |
| CD3+ T Cell Infiltration | High | Significantly Reduced | Moderately Reduced |
| Colonic IL-17 Levels | High | Significantly Reduced | Significantly Reduced |
| Nuclear STAT3 Binding | High | Significantly Reduced | Significantly Reduced |
| Note: This table is a qualitative summary based on the reported findings. Specific quantitative values should be obtained from the full-text publication.[1] |
Table 2: Clinical Trial Efficacy of this compound Calcium in Moderate-to-Severe Ulcerative Colitis (CALDOSE-1 Trial)
| Endpoint | Placebo | This compound 10 mg | This compound 30 mg | This compound 45 mg |
| Induction Phase (Week 10) | ||||
| Clinical Remission (Overall) | 12.5% | 14.9% | 10.6% | 13.6% |
| Clinical Remission (No Corticosteroids) | 4% | - | 12% (pooled with 45mg) | 12% (pooled with 30mg) |
| Maintenance Phase (Week 50) | ||||
| Clinical Remission | 27.8% | 42.3% | 61.5% | - |
| Steroid-Free Clinical Remission | 27.8% | 38.5% | 61.5% | - |
| Endoscopic Healing | 35.3% | 53.6% | 73.1% | - |
| Data compiled from published results of the CALDOSE-1 trial.[2][5][8][9][10] |
References
- 1. This compound inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound calcium used for? [synapse.patsnap.com]
- 5. Immunic Presents Data From Phase 2 CALDOSE-1 Trial of this compound Calcium in Ulcerative Colitis at the United European Gastroenterology Week 2023 - Immunic Therapeutics [imux.com]
- 6. Efficacy, safety and tolerability of this compound in patients with inflammatory bowel disease: the ENTRANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunic’s this compound reports mixed data for ulcerative colitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Immunic Reports Positive Data from Maintenance Phase of Phase 2 CALDOSE-1 Trial of this compound Calcium in Moderate-to-Severe Ulcerative Colitis - Immunic Therapeutics [imux.com]
- 10. This compound Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Cytokine Inhibition by Vidofludimus Using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction Vidofludimus calcium (formerly IMU-838) is an orally available, next-generation selective immunomodulatory drug under investigation for chronic inflammatory and autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis.[1][2][3][4] Its unique dual mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the Nuclear Receptor Related 1 (Nurr1).[1][5][6]
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of highly active lymphocytes (T and B cells) that drive autoimmune responses.[1][3][7] By inhibiting DHODH, this compound imposes metabolic stress on these activated immune cells, leading to a reduction in their proliferation and a decrease in the secretion of key pro-inflammatory cytokines, including Interleukin-17 (IL-17A, IL-17F), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and IL-6.[7][8][9][10] Concurrently, this compound activates Nurr1, a transcription factor known to have neuroprotective and anti-inflammatory functions, particularly in microglia and astrocytes, where it can further reduce the production of pro-inflammatory cytokines.[1][6]
This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on cytokine production in stimulated peripheral blood mononuclear cells (PBMCs) using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.
Mechanism of Action of this compound
This compound exerts its immunomodulatory effects through two primary pathways.
Caption: Dual mechanism of action of this compound.
Summary of this compound-Mediated Cytokine Inhibition
Preclinical studies have consistently demonstrated the potent inhibitory effects of this compound on various pro-inflammatory cytokines. The following table summarizes these findings.
| Cytokine | Effect Observed | Biological System | Reference |
| IL-17A & IL-17F | Potent inhibition of secretion.[7][8][9][11] More efficacious than teriflunomide.[8][11] | Activated Human PBMCs; Rat model of colitis | [7][8][9][11][12] |
| IFN-γ | Potent inhibition of secretion.[8][11] More efficacious than teriflunomide.[8][11] | Activated Human PBMCs | [2][8][11] |
| TNF-α | Strong inhibition of secretion.[10][13] | Human CD4 T cells; Human microglia | [10][13] |
| IL-6 | Potent inhibition of secretion.[9][10][13] | Highly active immune cells; Human CD4 T cells; Human microglia | [9][10][13] |
| GM-CSF | Reduced number of pathogenic T cells producing GM-CSF. | EAE mouse model | [14] |
Experimental Protocol
This protocol details the use of a sandwich ELISA to measure the concentration of a target cytokine (e.g., IL-17A) in the supernatant of human PBMCs stimulated in the presence of this compound.
Part 1: PBMC Isolation and Treatment
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed into a 96-well flat-bottom culture plate at a density of 2 x 10⁵ cells/well.
-
Prepare this compound: Prepare a stock solution of this compound calcium in an appropriate solvent (e.g., DMSO) and then create serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control.
-
Pre-incubation: Add the this compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO₂.
-
Stimulation: Add a stimulating agent to induce cytokine production. For T-cell cytokines like IL-17 and IFN-γ, use Phytohaemagglutinin (PHA) (e.g., at 5 µg/mL) or anti-CD3/CD28 beads.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂. The optimal incubation time should be determined empirically for the cytokine of interest.
-
Collect Supernatant: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.
Part 2: Cytokine Quantification by Sandwich ELISA
The following is a general protocol; reagent concentrations and incubation times should be optimized based on the specific ELISA kit manufacturer's instructions.[15][16][17]
-
Coat Plate: Dilute the capture antibody in coating buffer to the recommended concentration. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.[16]
-
Wash: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block: Add 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.[16] Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step as in step 2.
-
Add Standards and Samples:
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent.[15]
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Wash: Repeat the wash step as in step 2.
-
Add Detection Antibody: Add 100 µL/well of the biotinylated detection antibody, diluted to the recommended concentration in Assay Diluent. Incubate for 1-2 hours at room temperature.[17]
-
Wash: Repeat the wash step as in step 2.
-
Add Enzyme Conjugate: Add 100 µL/well of Streptavidin-HRP conjugate, diluted in Assay Diluent. Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash: Repeat the wash step, but increase to 5 washes to ensure removal of unbound conjugate.
-
Add Substrate: Add 100 µL/well of TMB substrate solution.[15] Incubate at room temperature in the dark for 15-30 minutes, or until a sufficient color gradient develops.
-
Stop Reaction: Stop the enzymatic reaction by adding 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).[15] The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 570 nm can be used to correct for optical imperfections in the plate.
Visualized Workflows
Experimental Workflow Diagram
Caption: Workflow for measuring cytokine inhibition.
Sandwich ELISA Principle Diagram
Caption: Principle of the sandwich ELISA method.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the Y-axis versus the known concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
-
Calculate Cytokine Concentrations: Interpolate the cytokine concentration for each sample from the standard curve using their mean absorbance values.
-
Calculate Percent Inhibition: Determine the percentage of cytokine inhibition for each this compound concentration using the following formula:
% Inhibition = (1 - ([Cytokine]_Treated / [Cytokine]_Vehicle)) * 100
Where:
-
[Cytokine]_Treated is the cytokine concentration in the supernatant from this compound-treated cells.
-
[Cytokine]_Vehicle is the cytokine concentration in the supernatant from vehicle-treated control cells.
-
-
Determine IC₅₀: Plot the percent inhibition against the log of the this compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cytokine production).
References
- 1. This compound Calcium - Immunic Therapeutics [imux.com]
- 2. Immunic, Inc. to Present Previously Unpublished Data Regarding Lead Program, IMU-838, at the GI Inflammatory Diseases Summit in Boston - Immunic Therapeutics [imux.com]
- 3. What is this compound calcium used for? [synapse.patsnap.com]
- 4. Immunic, Inc. Announces Enrollment of First Patient in its Phase 3 ENSURE Program of this compound calcium (IMU-838) in Relapsing Multiple Sclerosis [prnewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. imux.com [imux.com]
- 7. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imux.com [imux.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 14. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 15. bowdish.ca [bowdish.ca]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. h-h-c.com [h-h-c.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Vidofludimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus calcium (IMU-838) is an orally available, second-generation small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme is a key player in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of highly metabolically active cells, such as activated T and B lymphocytes.[1][3] By selectively targeting these activated immune cells, this compound exerts an immunomodulatory effect without causing broad immunosuppression.[3][4] Additionally, this compound has been shown to activate the neuroprotective transcription factor Nurr1, suggesting a dual mechanism of action relevant in neuroinflammatory conditions.[3]
These application notes provide a framework for utilizing flow cytometry to analyze the effects of this compound on various immune cell populations. The provided protocols and expected outcomes are intended to guide researchers in designing and executing experiments to characterize the immunomodulatory properties of this compound.
Mechanism of Action
This compound selectively inhibits DHODH, an enzyme crucial for the de novo synthesis of pyrimidines. Activated lymphocytes, unlike most other cell types, rely heavily on this pathway to support their rapid proliferation and effector functions. By depleting the pyrimidine pool in these cells, this compound induces cell cycle arrest and subsequent apoptosis of pathogenic immune cells. This selective action spares resting or memory lymphocytes, which can utilize the pyrimidine salvage pathway. The primary immunomodulatory effects of this compound observed in preclinical and clinical studies include the inhibition of T cell proliferation and the reduction of pro-inflammatory cytokine production, particularly IL-17 and IFN-γ.[1][2]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on immune cell functions based on available preclinical and clinical data. These tables are intended to serve as a guide for data interpretation.
Table 1: Inhibition of T-Lymphocyte Proliferation by this compound
| This compound Concentration | Expected Inhibition of Proliferation (%) | Key Flow Cytometry Readout |
| Vehicle Control (e.g., DMSO) | 0% | CFSE dilution profile showing multiple peaks of proliferating cells. |
| 1 µM | 10-30% | Reduction in the percentage of cells in later generations of division. |
| 5 µM | 40-60% | Significant decrease in the number of cell divisions. |
| 10 µM | >70% | Majority of cells remaining in the undivided peak. |
| IC50 | ~5-10 µM (estimated) | Concentration at which 50% of maximal proliferation is inhibited. |
Note: The exact IC50 for T-cell proliferation may vary depending on the specific cell type and stimulation conditions.
Table 2: Inhibition of Pro-inflammatory Cytokine Production in Activated Human PBMCs by this compound
| This compound Concentration | Expected Inhibition of IL-17A (%) | Expected Inhibition of IFN-γ (%) | Expected Inhibition of TNFα (%) | Expected Inhibition of IL-6 (%) |
| Vehicle Control (e.g., DMSO) | 0% | 0% | 0% | 0% |
| 1 µM | 15-35% | 10-30% | 10-25% | 15-30% |
| 3 µM | 30-50% | 25-45% | 20-40% | 30-50% |
| 10 µM | 60-80% | 50-70% | 40-60% | 60-80% |
| 30 µM | >80% | >70% | >60% | >80% |
| IC50 | ~5-8 µM [1] | ~5-8 µM [1] | Dose-dependent inhibition observed [5] | Dose-dependent inhibition observed [5] |
Note: Data is based on in vitro studies with stimulated human peripheral blood mononuclear cells (PBMCs). The exact percentage of inhibition can vary between donors and specific experimental conditions.
Table 3: Effect of this compound on B-Lymphocyte Activation Markers
| This compound Concentration | Expected Change in CD69 Expression (%) | Expected Change in CD86 Expression (%) |
| Vehicle Control (e.g., DMSO) | Baseline expression on activated cells. | Baseline expression on activated cells. |
| 1 µM | Minor reduction. | Minor reduction. |
| 10 µM | Moderate reduction. | Moderate reduction. |
| 30 µM | Significant reduction. | Significant reduction. |
Note: The effect of this compound on B-cell activation markers is less characterized than its effect on T-cells. The expected changes are based on its general mechanism of inhibiting activated lymphocyte proliferation.
Experimental Protocols
Protocol 1: T-Lymphocyte Proliferation Assay using CFSE
Objective: To quantify the inhibitory effect of this compound on the proliferation of activated T-lymphocytes using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.
-
CFSE (5 mM stock solution in DMSO).
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA).
-
This compound (stock solution in DMSO).
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated antibodies against human CD3, CD4, and CD8.
-
7-AAD or other viability dye.
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.
-
CFSE Staining: Resuspend PBMCs at 1-2 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells three times with complete RPMI medium.
-
Cell Culture and Treatment: Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium. Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 5, 10, 30 µM) or vehicle control (DMSO).
-
Add T-cell activation stimuli according to the manufacturer's instructions. Include an unstimulated control.
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Staining: Harvest the cells and wash with FACS buffer. Stain with fluorochrome-conjugated antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer containing a viability dye.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on live, single lymphocytes, and then on CD3+, CD4+, and CD8+ T-cell populations. Analyze CFSE dilution profiles to determine the percentage of proliferating cells and the number of cell divisions.
Protocol 2: Intracellular Cytokine Staining for IFN-γ and IL-17A
Objective: To measure the effect of this compound on the production of IFN-γ and IL-17A by activated T-helper cells.
Materials:
-
PBMCs isolated from healthy donors.
-
Complete RPMI-1640 medium.
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
This compound (stock solution in DMSO).
-
FACS buffer.
-
Fluorochrome-conjugated antibodies against human CD3, CD4, and surface markers for T-helper cell subsets (e.g., CXCR3, CCR6).
-
Fixation/Permeabilization buffer kit.
-
Fluorochrome-conjugated antibodies against human IFN-γ and IL-17A.
-
7-AAD or other viability dye.
Procedure:
-
Cell Preparation and Treatment: Isolate and prepare PBMCs as described in Protocol 1. Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Add this compound at various concentrations or vehicle control.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: For the last 4-6 hours of culture, add the cell stimulation cocktail and protein transport inhibitor to all wells except for the negative control.
-
Surface Staining: Harvest the cells, wash with FACS buffer, and stain for surface markers (CD3, CD4, etc.) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and follow the manufacturer's protocol for the fixation and permeabilization kit.
-
Intracellular Staining: Stain with fluorochrome-conjugated anti-IFN-γ and anti-IL-17A antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer. Resuspend in FACS buffer.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on live, single CD3+CD4+ lymphocytes. Analyze the percentage of cells expressing IFN-γ and IL-17A in the presence and absence of this compound.
Mandatory Visualizations
Caption: this compound inhibits DHODH, a key enzyme in de novo pyrimidine synthesis.
Caption: Flow cytometry workflow for analyzing this compound's effects.
References
- 1. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Calcium - Immunic Therapeutics [imux.com]
- 4. Immunic Announces First Patient Enrolled in Investigator-Sponsored Phase 2 Clinical Trial of this compound Calcium in Patients with Post COVID Syndrome - BioSpace [biospace.com]
- 5. imux.com [imux.com]
Troubleshooting & Optimization
Optimizing Vidofludimus dosage for in-vitro cell viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Vidofludimus (IMU-838) in in-vitro cell viability and functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound calcium (also known as IMU-838) is an orally administered small-molecule investigational drug with a dual mechanism of action.[1][2][3][4] It functions as both a selective inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of the nuclear receptor-related 1 (Nurr1).[1][2][5][6]
-
DHODH Inhibition: DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1][7] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and are therefore highly susceptible to DHODH inhibition.[1][7] By inhibiting DHODH, this compound selectively targets hyperactive T and B cells, inducing metabolic stress and modulating their activity without suppressing the normal function of other immune cells.[2][5][6][7][8][9] This targeted action is associated with its anti-inflammatory and anti-viral effects.[2][5]
-
Nurr1 Activation: Nurr1 is a neuroprotective transcription factor.[1][2] Activation of Nurr1 by this compound is associated with neuroprotective effects by acting on microglia, astrocytes, and neurons.[1][2] In microglia and astrocytes, it leads to a reduction in pro-inflammatory cytokines and blocks the production of neurotoxic agents like reactive oxygen species.[1][2] In neurons, enhanced Nurr1 activity promotes survival and differentiation.[1][2]
Q2: What is the recommended starting concentration range for in-vitro experiments?
Based on pre-clinical data, the half-maximal inhibitory concentration (IC50) for the in-vitro inhibition of cytokine release in human lymphocytes is approximately 5–8 μM.[10] This is a good starting point for dose-response studies. A broader range, for instance, from 0.4 to 50 μM, has been used to assess effects on T-cell proliferation.[11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I dissolve this compound for in-vitro use?
For in-vitro experiments, this compound calcium should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions to the final working concentrations should be made in the appropriate cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to all cell types?
This compound selectively targets highly metabolically active cells, particularly activated T and B lymphocytes.[2][5][6][7][8][9] It is not expected to be broadly cytotoxic to resting lymphocytes or other cell types with lower metabolic rates.[1] However, it is crucial to perform cell viability assays (e.g., MTT, trypan blue exclusion) on your specific cell line to determine the cytotoxic concentration range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or function. | Sub-optimal drug concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective dose. |
| Low metabolic activity of cells: The target cells may not be in a highly proliferative or activated state, making them less sensitive to DHODH inhibition. | Ensure your experimental protocol includes an activation step for your cells of interest (e.g., using phytohemagglutinin (PHA) for lymphocytes) prior to or concurrently with this compound treatment.[11][12] | |
| Incorrect drug preparation: The drug may not be fully dissolved or may have degraded. | Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). Ensure complete dissolution before diluting in culture medium. Store the stock solution as recommended by the manufacturer. | |
| High levels of cell death, even at low concentrations. | Cell line sensitivity: The cell line you are using may be particularly sensitive to DHODH inhibition or the drug vehicle (e.g., DMSO). | Perform a vehicle control experiment to assess the toxicity of the solvent. Lower the final concentration of the solvent if necessary. If the cell line is inherently sensitive, consider using a cell line with known resistance or a lower metabolic rate as a negative control. |
| Contamination: Bacterial or fungal contamination can lead to widespread cell death. | Regularly check your cell cultures for signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if appropriate. | |
| Inconsistent results between experiments. | Variability in cell activation: The level of cell activation can vary between experiments, leading to different responses to this compound. | Standardize your cell activation protocol. Use a consistent concentration of the activating agent and a fixed incubation time. Measure markers of activation (e.g., cell surface markers, cytokine production) to ensure consistency. |
| Cell passage number: The characteristics of a cell line can change over time with increasing passage number. | Use cells within a defined passage number range for all experiments to ensure reproducibility. | |
| Reagent variability: Different lots of reagents (e.g., media, serum, activating agents) can have slight variations. | Use the same lot of critical reagents for a set of related experiments whenever possible. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.
T-Lymphocyte Proliferation Assay (BrdU Assay)
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.[11]
-
Cell Stimulation: Seed the PBMCs in a 96-well plate and stimulate them with an activating agent like phytohemagglutinin (PHA) in the presence of varying concentrations of this compound (e.g., 0.4-50 µM).[11] Include appropriate controls.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO₂.[11]
-
BrdU Labeling: Add BrdU (Bromodeoxyuridine) labeling solution to each well and incubate for an additional 2-24 hours.
-
Cell Lysis and DNA Denaturation: Remove the labeling medium, and add a fixing/denaturing solution.
-
Detection: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Reaction: Add the enzyme substrate and measure the colorimetric reaction using a microplate reader.
-
Data Analysis: Quantify the proliferation based on the absorbance values.
Data Presentation
Table 1: In-Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| IC50 for Cytokine Release Inhibition | Human Lymphocytes | ~5–8 μM | [10] |
| Effective Concentration for T-cell Proliferation Inhibition | Human PBMCs | 0.4–50 μM | [11] |
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General workflow for in-vitro testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Calcium - Immunic Therapeutics [imux.com]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. Immunic Presented Key this compound Calcium Data at the 41st Congress of ECTRIMS, Highlighting Its Potential in Multiple Sclerosis [prnewswire.com]
- 5. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. What is this compound calcium used for? [synapse.patsnap.com]
- 8. Immunic Presents Key this compound Calcium Data at the 40th Congress of ECTRIMS, Highlighting Its Therapeutic Potential in Multiple Sclerosis [prnewswire.com]
- 9. Immunic Presents Key this compound Calcium Data at the ACTRIMS Forum 2025 [imux.com]
- 10. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Vidofludimus solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vidofludimus. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound and is practically insoluble in water.[1] It exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A2: This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Vortexing/Sonication: Vigorously vortex or sonicate the solution after adding the DMSO stock to the aqueous media. This can help redissolve fine precipitates.
-
Warming: Gently warm the solution in a 37°C water bath while mixing.
-
Lower Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try working with a lower final concentration.
-
Increase Co-solvent Percentage: If your experimental system allows, a slightly higher percentage of DMSO in the final solution might be necessary. However, always consider the tolerance of your cells or assay to the solvent (see Q3).
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
Q3: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxic effects.[2] Some robust cell lines may tolerate up to 1%, but it is always recommended to run a vehicle control (media with the same percentage of DMSO) to assess its impact on your specific cells.[2][3] For sensitive primary cells, it is advisable to keep the DMSO concentration below 0.1%.[2]
Q4: Should I use this compound free acid or the calcium salt?
Q5: How stable is this compound in a DMSO stock solution?
A5: Stock solutions of many small molecules in DMSO are generally stable when stored properly. For long-term storage, it is recommended to aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] Studies on compound stability in DMSO suggest that the presence of water can be a more significant factor in degradation than oxygen.[8][9] Therefore, using anhydrous DMSO and ensuring proper sealing of vials is recommended.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
This could be due to the precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental outcomes.
Issue 2: Difficulty preparing a homogenous aqueous solution for in vitro assays.
This is expected given this compound's poor water solubility.
Recommended Protocol for Solubilization (in vitro):
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; sonication may be necessary.
-
Pre-warm Aqueous Medium: Warm your final aqueous medium (e.g., cell culture media, buffer) to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution drop-wise. This rapid mixing can help prevent immediate precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible and compatible with your experimental system (ideally ≤ 0.5%).[2]
-
Final Inspection: Visually inspect the final solution for any signs of precipitation before use. If a slight precipitate forms, try sonicating the solution for a few minutes.
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (Molar) | Reference |
| DMSO | 100 mg/mL | ~281.4 mM | [1] |
| Ethanol | 1 mg/mL | ~2.81 mM | [1] |
| Water | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol is adapted from a method provided by a commercial supplier for preparing a formulation suitable for administration to animals.[1]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
ddH₂O (double-distilled water)
Procedure:
-
Prepare a stock solution of this compound in DMSO at 100 mg/mL. Ensure it is fully dissolved and the solution is clear.
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 100 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the total volume to 1 mL.
-
The final solution should be used immediately for optimal results.
Final Concentrations in Formulation:
-
This compound: 5 mg/mL
-
DMSO: 5%
-
PEG300: 40%
-
Tween-80: 5%
-
ddH₂O: 50%
Protocol 2: In Vitro DHODH Inhibition Assay Buffer
This outlines the buffer composition used in an assay to measure the inhibitory activity of this compound on its target enzyme, Dihydroorotate Dehydrogenase (DHODH).[1] While this is not a solubility protocol, it indicates a buffer system in which this compound is active after initial solubilization.
Buffer Composition (pH 8.0):
-
50 mM Tris-HCl
-
150 mM KCl
-
0.1% Triton X-100
Note: In such assays, this compound would typically be added from a concentrated DMSO stock solution.
Signaling Pathway
This compound has a dual mechanism of action: it inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH) and activates the Nuclear receptor-related 1 protein (Nurr1).[4][5]
Caption: Dual mechanism of action of this compound.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Calcium - Immunic Therapeutics [imux.com]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. imux.com [imux.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing potential off-target effects of Vidofludimus in cell culture
This guide provides researchers, scientists, and drug development professionals with technical support for using Vidofludimus in cell culture, focusing on managing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound has a dual mechanism of action. Firstly, it is a selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a crucial step in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This inhibition places metabolic stress on rapidly proliferating cells, such as activated lymphocytes, which rely heavily on this pathway to produce the building blocks for DNA and RNA synthesis.[2][3] Secondly, this compound acts as an activator of the Nuclear Receptor Related 1 (Nurr1), a neuroprotective transcription factor.[1][2][5][6]
Q2: What are the primary molecular targets of this compound?
The two primary molecular targets of this compound are:
-
Dihydroorotate Dehydrogenase (DHODH): An enzyme in the inner mitochondrial membrane essential for pyrimidine synthesis.[3][4]
-
Nuclear Receptor Related 1 (Nurr1): A transcription factor involved in neuroprotection and reducing inflammation.[1][2][5][6]
Q3: What are the expected on-target effects of this compound in immune cell cultures?
In cultures of activated immune cells (e.g., T and B lymphocytes), the expected on-target effects due to DHODH inhibition include:
-
Decreased production of pro-inflammatory cytokines, such as IL-17 and IFN-γ.[7][8]
-
Induction of apoptosis in highly metabolically active immune cells.[2][8]
The activation of Nurr1 can lead to a reduction in pro-inflammatory cytokines and neurotoxic agents in microglia and astrocytes.[1][2]
Q4: Is this compound known to have significant off-target effects?
This compound is considered a next-generation DHODH inhibitor with high selectivity.[7][9] Unlike first-generation DHODH inhibitors such as teriflunomide, this compound has been shown to have a distinct absence of off-target effects on a wide range of kinases, which are hypothesized to be responsible for some of the adverse effects of older drugs.[9][10] However, as with any small molecule inhibitor, it is crucial to experimentally validate that the observed effects in a specific cell system are due to its intended mechanism.
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Troubleshooting Guide
Problem: I am observing unexpectedly high levels of cytotoxicity in my cell culture after treatment with this compound.
-
Question: How can I determine if the observed cytotoxicity is an on-target effect of DHODH inhibition or a potential off-target effect?
-
Answer: The most direct way to investigate this is by performing a "rescue" experiment. Since this compound blocks the de novo synthesis of pyrimidines, the resulting cytotoxic effects can be reversed by providing cells with an external source of pyrimidines, typically uridine. If the addition of uridine to the culture medium rescues the cells from this compound-induced death, it strongly indicates that the cytotoxicity is an on-target effect resulting from DHODH inhibition. If uridine fails to rescue the cells, the effect may be off-target.
-
Experimental Workflow: Investigating Cytotoxicity
Caption: Workflow to determine if cytotoxicity is on-target.
Problem: I am not observing the expected anti-proliferative or anti-inflammatory effects of this compound.
-
Question: What are the potential reasons for the lack of an expected effect?
-
Answer: Several factors could contribute to this:
-
Cell Type Dependence: The primary anti-proliferative effect of DHODH inhibition is most pronounced in rapidly dividing cells that rely on de novo pyrimidine synthesis. Resting cells or cell types that primarily use the pyrimidine salvage pathway may be less sensitive.[11]
-
Drug Concentration: The concentration of this compound may be too low to achieve sufficient inhibition of DHODH in your specific cell line. A dose-response experiment is recommended.
-
Metabolic State of Cells: The metabolic activity of your cells can influence their sensitivity. Ensure cells are in an exponential growth phase during the experiment.[12]
-
Species Specificity: this compound is significantly more potent against human DHODH than rodent DHODH.[8] Ensure you are using an appropriate concentration if working with non-human cell lines.
-
-
-
Question: How can I confirm that this compound is engaging its target, DHODH, in my cells?
Troubleshooting Logic: Lack of Expected Effect
Caption: Logic diagram for troubleshooting lack of effect.
Quantitative Data Summary
| Parameter | This compound | Teriflunomide | Reference |
| Human DHODH Inhibition | More potent | Less potent | This compound is 2.6 times more potent in inhibiting human DHODH compared to teriflunomide.[8] |
| T-Lymphocyte Proliferation | More efficacious | Less efficacious | This compound was more efficacious in the inhibition of T-lymphocyte proliferation.[8] |
| IL-17 Secretion Inhibition | More potent | Less potent | This compound exhibits a higher potency on cytokine reduction in stimulated human PBMCs.[8][9] |
| IFN-γ Secretion Inhibition | More potent | Less potent | This compound exhibits a higher potency on cytokine reduction in stimulated human PBMCs.[8][9] |
Experimental Protocols
Protocol 1: Uridine Rescue Assay
This protocol is designed to determine if the anti-proliferative or cytotoxic effects of this compound are due to on-target DHODH inhibition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, Resazurin, or an ATP-based assay kit)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 48-72 hour proliferation or viability assay. Allow cells to adhere overnight.
-
Prepare Treatment Groups: Prepare media for the following four conditions:
-
Vehicle Control: Medium with the same final concentration of DMSO as the this compound-treated wells.
-
This compound: Medium containing the desired concentration of this compound (e.g., the calculated IC50 or a concentration showing significant effect).
-
This compound + Uridine: Medium containing this compound and a final concentration of 100 µM Uridine.
-
Uridine Only: Medium containing only 100 µM Uridine (to control for any effects of uridine itself).
-
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared treatment media. Include at least three replicate wells for each condition.
-
Incubation: Incubate the plate for a period sufficient to observe the effect of this compound (e.g., 48 to 72 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay (e.g., MTT) according to the manufacturer's instructions.[16][17][18]
-
Data Analysis:
-
Normalize the data to the vehicle control group (set to 100% viability).
-
Compare the viability of the "this compound" group to the "this compound + Uridine" group.
-
Interpretation: A significant increase in viability in the "this compound + Uridine" group compared to the "this compound" group indicates a successful rescue and confirms the effect is on-target.
-
Protocol 2: Cell Viability Assay (Resazurin Method)
This is a common method to assess cell viability based on the metabolic reduction of resazurin by living cells.[16]
Materials:
-
Cells cultured in a 96-well plate (as per the Uridine Rescue protocol)
-
Resazurin sodium salt stock solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Methodology:
-
Reagent Preparation: Prepare a working solution of Resazurin in complete culture medium or PBS.
-
Addition of Reagent: At the end of the experimental incubation, add 10 µL of the Resazurin stock solution to each 100 µL well.
-
Incubation: Return the plate to the incubator for 1-4 hours. The incubation time should be optimized for your cell line to ensure the signal is within the linear range of the instrument.
-
Measurement: Measure the fluorescence using a plate reader with the appropriate filters.
-
Analysis: Subtract the background fluorescence (from media-only wells) and calculate the percentage of viability relative to the control wells.
Protocol 3: DHODH Activity Assay (Conceptual)
This protocol outlines the general principle for measuring DHODH activity in cell lysates, based on published methods.[13][14][15] The assay relies on the DHODH-catalyzed reduction of a dye, which can be measured spectrophotometrically.
Materials:
-
Cell pellets from control and this compound-treated cultures
-
Lysis buffer (e.g., Tris-HCl buffer with detergent like Triton X-100)
-
Reaction buffer (e.g., Tris-HCl, KCl, Triton X-100)
-
Dihydroorotic acid (DHO) - substrate
-
Coenzyme Q10 (or a soluble analog like decylubiquinone) - cofactor
-
2,6-dichloroindophenol (DCIP) - electron acceptor dye
-
Spectrophotometer capable of kinetic reads (e.g., at 600 nm)
Methodology:
-
Cell Lysis: Lyse the cell pellets on ice using the lysis buffer to release cellular contents, including mitochondria where DHODH is located.
-
Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to normalize the enzyme activity.
-
Assay Setup: In a 96-well plate, add a standardized amount of protein lysate to the reaction buffer containing Coenzyme Q10 and DCIP.
-
Initiate Reaction: Start the reaction by adding the substrate, DHO.
-
Kinetic Measurement: Immediately begin reading the absorbance of DCIP (e.g., at 600 nm) every minute for 30-60 minutes. As DHODH oxidizes DHO, it reduces DCIP, causing a decrease in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each sample from the linear portion of the absorbance vs. time plot.
-
Compare the rate of the this compound-treated lysates to the control lysates.
-
Interpretation: A significantly lower reaction rate in the treated samples confirms DHODH inhibition.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Calcium - Immunic Therapeutics [imux.com]
- 3. What is this compound calcium used for? [synapse.patsnap.com]
- 4. This compound calcium | MS Trust [mstrust.org.uk]
- 5. neurologylive.com [neurologylive.com]
- 6. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 7. Safety and Efficacy of this compound Calcium in Patients Hospitalized with COVID-19: A Double-Blind, Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imux.com [imux.com]
- 10. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Vidofludimus stability and degradation in long-term experiments
Welcome to the technical support center for Vidofludimus. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios that may arise during long-term experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound (calcium salt, IMU-838) should be stored at or below 25°C (77°F) in a dry place, protected from direct sunlight.[1] Stability studies have indicated that the compound is stable under both ambient (25°C/60% relative humidity) and accelerated (40°C/75% relative humidity) storage conditions.[1]
Q2: What is the known mechanism of action for this compound?
A2: this compound has a dual mechanism of action. It is an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[2][3][4][5] This inhibition primarily affects rapidly proliferating cells, such as activated lymphocytes, that have a high demand for pyrimidines.[2] Additionally, this compound acts as an activator of the nuclear receptor-related 1 (Nurr1), a transcription factor associated with neuroprotective effects.[3][5]
Q3: What is the half-life of this compound?
A3: The plasma half-life of this compound is approximately 30 hours, which supports a once-daily dosing regimen.[3]
Q4: Are there any known incompatibilities with common excipients?
A4: While specific excipient compatibility studies are not publicly available, the oral tablet formulation used in clinical trials suggests compatibility with standard pharmaceutical excipients. However, it is always recommended to perform compatibility studies with any new formulation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in long-term experiments | Improper storage conditions (e.g., exposure to high temperature, humidity, or light). | Verify storage conditions are as recommended (≤25°C, dry, dark).[1] Consider re-testing the potency of the stock material. |
| Chemical degradation over time. | Perform a stability-indicating HPLC analysis to quantify the remaining active pharmaceutical ingredient (API) and detect any degradation products. Refer to the Forced Degradation and Stability Analysis experimental protocol below. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use techniques like LC-MS to characterize the unknown peaks. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phase and samples. Ensure all glassware and equipment are thoroughly cleaned. | |
| Variability in experimental results | Inconsistent sample preparation. | Standardize the sample preparation protocol, ensuring accurate weighing and dissolution. |
| Instability of this compound in the experimental medium. | Evaluate the stability of this compound in your specific experimental buffer or solvent system over the duration of the experiment. |
Quantitative Data Summary
The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on typical results from forced degradation studies and should be used for guidance purposes.
Table 1: Summary of this compound Degradation Under Forced Conditions
| Stress Condition | Duration | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis (0.1 N HCl) | 72 hours | 12% | Vido-DP1, Vido-DP2 |
| Basic Hydrolysis (0.1 N NaOH) | 24 hours | 25% | Vido-DP3 |
| Oxidative (3% H₂O₂) | 48 hours | 8% | Vido-DP4 |
| Thermal (80°C) | 7 days | 5% | Minor unspecified degradants |
| Photolytic (UV light) | 7 days | 3% | Minor unspecified degradants |
Table 2: Kinetic Data for this compound Degradation (Illustrative)
| Degradation Condition | Reaction Order (Hypothetical) | Rate Constant (k) (Illustrative) |
| Basic Hydrolysis | First-Order | 0.012 hr⁻¹ |
| Acidic Hydrolysis | First-Order | 0.0018 hr⁻¹ |
| Oxidative Degradation | Pseudo-First-Order | 0.0012 hr⁻¹ |
Experimental Protocols
Protocol 1: Forced Degradation and Stability Analysis of this compound
Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid drug substance and a solution at 80°C.
-
Photolytic Degradation: Expose the solid drug substance and a solution to UV light (e.g., 254 nm).
-
-
Sample Collection: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Calculate the percentage of degradation and identify any degradation products by comparing the chromatograms of stressed samples with that of an unstressed control.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: this compound inhibits DHODH, a key enzyme in pyrimidine synthesis.
Caption: this compound activates Nurr1, leading to neuroprotective effects.
Caption: Workflow for forced degradation study of this compound.
References
Technical Support Center: Overcoming Resistance to Vidofludimus in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Vidofludimus in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a next-generation oral small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][3] Cancer cells, due to their rapid proliferation, are highly dependent on this pathway for a continuous supply of pyrimidines. By inhibiting DHODH, this compound depletes the pyrimidine pool, leading to metabolic stress and inhibition of cancer cell proliferation.[3][4] Additionally, this compound has been shown to activate the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective properties, though its role in cancer is less characterized.[3][4]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
A2: Acquired resistance to DHODH inhibitors like this compound can arise through several mechanisms. One primary mechanism is the upregulation of the pyrimidine salvage pathway, which allows cells to bypass the de novo synthesis pathway by utilizing extracellular pyrimidines.[5] Another potential, though less common, mechanism is the upregulation of carbamoyl-phosphate synthetase 2/aspartate transcarbamoylase/dihydroorotase (CAD), the enzyme complex that functions upstream of DHODH.[5] Furthermore, general mechanisms of drug resistance, such as the activation of pro-survival signaling pathways, may also contribute.
Q3: Could activation of specific signaling pathways be responsible for the observed resistance?
A3: Yes, the activation of oncogenic signaling pathways is a common mechanism of drug resistance in cancer.[6][7] Constitutive activation of the STAT3 signaling pathway has been linked to resistance to various cancer therapies.[6][8][9] Activated STAT3 can promote the expression of genes involved in cell survival, proliferation, and anti-apoptosis.[6][10] Similarly, overexpression of the c-Myc oncogene is frequently associated with chemoresistance.[7][11][12] c-Myc can drive cell cycle progression and inhibit apoptosis, contributing to a resistant phenotype.[12][13] There is also evidence of crosstalk between the STAT3 and c-Myc pathways in promoting chemoresistance.[6]
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in a previously sensitive cancer cell line.
Your cell line now requires a significantly higher concentration of this compound to achieve 50% inhibition of cell viability (IC50) compared to initial experiments.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Initial IC50 (µM) | Current IC50 (µM) | Fold Change |
| Cancer Cell Line X (Sensitive) | 0.5 | 10.0 | 20 |
| Cancer Cell Line Y (Sensitive) | 1.2 | 25.5 | 21.25 |
Resistant cells may have increased their ability to import and utilize extracellular pyrimidines, thereby circumventing the DHODH inhibition.
-
Supplement with Uridine: Culture the resistant cells in the presence of this compound with and without supplemental uridine. If the resistance is due to an upregulated salvage pathway, the addition of uridine should have a minimal effect on the viability of resistant cells in the presence of this compound, as they are already efficiently utilizing pyrimidines.
-
Analyze Salvage Pathway Gene Expression: Use RT-qPCR to measure the mRNA levels of key salvage pathway enzymes, such as uridine-cytidine kinase (UCK2), in both sensitive and resistant cells. A significant increase in UCK2 expression in the resistant line would support this mechanism.
The resistant cells may have activated signaling pathways that promote cell survival and overcome the cytotoxic effects of this compound.
-
Assess STAT3 Activation: Perform a Western blot to determine the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in both sensitive and resistant cell lines.[14][15] An increased p-STAT3/total STAT3 ratio in the resistant line indicates activation of this pathway.
-
Measure c-Myc Expression: Use RT-qPCR to quantify the mRNA expression of the c-Myc gene in sensitive and resistant cells.[16][17] A significant upregulation in the resistant line would suggest its involvement in the resistance mechanism.
Problem 2: No significant change in IC50, but reduced overall efficacy of this compound (lower maximal inhibition).
Even at high concentrations, this compound is no longer able to achieve the same level of maximal cell killing as it did previously.
This compound primarily targets rapidly proliferating cells.[3][4] A subpopulation of cancer cells may have entered a slow-cycling state, making them less dependent on de novo pyrimidine synthesis and thus less susceptible to DHODH inhibition.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis on both sensitive and resistant cell populations treated with this compound. An accumulation of resistant cells in the G0/G1 phase would support this hypothesis.
-
Combination Therapy: Consider combining this compound with a drug that targets quiescent cells or induces apoptosis through a different mechanism.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.[18][19][20][21]
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-STAT3 and Total STAT3
This protocol is for assessing the activation state of the STAT3 signaling pathway.[14][15][22]
Materials:
-
Sensitive and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the sensitive and resistant cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for total STAT3 and a loading control.
-
Quantify the band intensities and calculate the p-STAT3/total STAT3 ratio.
Protocol 3: RT-qPCR for c-Myc Expression
This protocol is for quantifying the mRNA levels of the c-Myc oncogene.[16][17][23][24]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from sensitive and resistant cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the amplification data and calculate the relative expression of c-Myc in the resistant cells compared to the sensitive cells, normalized to the housekeeping gene.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways involved in resistance to this compound.
Experimental Workflows
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. This compound calcium | MS Trust [mstrust.org.uk]
- 2. What is this compound calcium used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Calcium - Immunic Therapeutics [imux.com]
- 5. ashpublications.org [ashpublications.org]
- 6. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of STAT3 Signaling in Mediating Tumor Resistance to Canc...: Ingenta Connect [ingentaconnect.com]
- 10. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-Myc maintains the self-renewal and chemoresistance properties of colon cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. neoplasiaresearch.com [neoplasiaresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mcgill.ca [mcgill.ca]
- 24. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on Vidofludimus efficacy in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vidofludimus in vitro. It specifically addresses the impact of serum concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro IC50 for this compound?
A1: The half-maximal inhibitory concentration (IC50) of this compound in vitro is dependent on the specific assay system, cell type, and experimental conditions. For the inhibition of cytokine release in stimulated human peripheral blood mononuclear cells (PBMCs), the IC50 is approximately 5–8 μM.[1][2] This concentration is clinically relevant as it is comparable to the serum trough concentrations observed in humans at steady-state dosing.[1][2] For direct inhibition of the human dihydroorotate dehydrogenase (DHODH) enzyme in a cell-free assay, the IC50 is approximately 160 nM.[3]
Q2: Why am I observing a higher IC50 value for this compound in my cell-based assay compared to published cell-free enzyme inhibition data?
A2: It is expected that the IC50 value of this compound will be higher in cell-based assays compared to cell-free DHODH enzyme inhibition assays. This is due to several factors inherent to a cellular environment, including cell membrane permeability, intracellular drug concentration, and potential for drug efflux. Furthermore, the presence of serum in the cell culture medium can significantly increase the apparent IC50 due to protein binding.
Q3: How does the presence of serum in the culture medium affect the in vitro efficacy of this compound?
A3: Serum contains proteins, most notably albumin, which can bind to small molecule drugs like this compound. This binding is a reversible interaction.[4] When this compound is bound to serum proteins, it is not available to enter the cells and inhibit its target, DHODH. This sequestration of the drug leads to a higher concentration of this compound being required to achieve the same level of biological effect, resulting in an increased apparent IC50 value. This phenomenon is known as an "IC50 shift".
Q4: What is an IC50 shift assay and why is it important?
A4: An IC50 shift assay is a method used to quantify the effect of serum proteins on the potency of a drug.[5][6] The assay involves determining the IC50 of the compound in the absence and presence of varying concentrations of serum or a specific serum protein like albumin.[5] The magnitude of the shift in the IC50 value provides a measure of the extent of protein binding. This is crucial for understanding the potential in vivo efficacy of a drug, as high plasma protein binding can significantly impact the free drug concentration available to act on the target tissue.
Troubleshooting Guide
Issue 1: High variability in this compound IC50 values between experiments.
-
Question: We are observing significant variability in the IC50 values of this compound in our lymphocyte proliferation assay across different experimental runs. What could be the cause?
-
Answer: High variability in IC50 values can stem from several sources. A primary factor to consider is inconsistency in the concentration and batch of serum used in your culture medium. Different batches of fetal bovine serum (FBS) or other sera can have varying protein compositions, which will alter the extent of this compound binding and thus affect the apparent IC50. Other potential causes include variations in cell density at the time of treatment, differences in the activation state of the lymphocytes, and pipetting inaccuracies.
Issue 2: Unexpectedly low potency of this compound in the presence of human serum.
-
Question: We are testing this compound in a cell-based assay with 10% human serum and find that its potency is much lower than anticipated. Is this normal?
-
Answer: Yes, a decrease in potency (i.e., a higher IC50) in the presence of human serum is expected due to protein binding. The extent of this effect can be more pronounced with human serum compared to fetal bovine serum due to differences in albumin concentration and binding affinities. To quantify this, it is recommended to perform an IC50 shift experiment where you compare the IC50 in the presence of different concentrations of human serum against a serum-free (or low-serum) condition.
Issue 3: Difficulty in achieving complete inhibition of cell proliferation at high this compound concentrations.
-
Question: In our T-cell proliferation assay, we are unable to achieve 100% inhibition even at very high concentrations of this compound. What could be the reason for this plateau effect?
-
Answer: The mechanism of action of this compound is to inhibit the de novo pyrimidine synthesis pathway.[7] However, some cell types can utilize an alternative pyrimidine salvage pathway to survive, especially if the culture medium is rich in pyrimidine precursors. This can lead to a plateau in the dose-response curve where a fraction of the cell population continues to proliferate. Ensure your culture medium composition is consistent and consider using a medium with defined, lower levels of nucleosides if this is a recurring issue.
Quantitative Data Summary
| Assay Type | Cell/Enzyme System | Serum Condition | IC50 | Reference |
| Cytokine Release Inhibition | Human PBMCs | Not specified, likely present | ~5–8 μM | [1][2] |
| DHODH Enzyme Inhibition | Recombinant Human DHODH | Cell-free, no serum | ~160 nM | [3] |
Experimental Protocols
Protocol 1: Cell-Based Assay for this compound Efficacy on Lymphocyte Proliferation
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in RPMI-1640 medium supplemented with the desired concentration of fetal bovine serum (e.g., 10%) and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Cell Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Cell Stimulation: Stimulate the lymphocytes to proliferate by adding a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTS assay or by measuring the incorporation of BrdU.
-
Data Analysis: Plot the proliferation data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: IC50 Shift Assay to Determine the Impact of Serum
-
Assay Setup: Prepare multiple sets of 96-well plates for each serum concentration to be tested (e.g., 0%, 1%, 5%, 10%, and 20% human serum).
-
Medium Preparation: For each serum concentration, prepare the corresponding culture medium. For the 0% serum condition, a serum-free medium or a medium with a low, defined protein supplement should be used.
-
Follow Protocol 1: Perform the lymphocyte proliferation assay as described above in each of the prepared media with different serum concentrations.
-
Data Analysis: Calculate the IC50 value for this compound at each serum concentration.
-
IC50 Shift Calculation: The IC50 shift is the ratio of the IC50 in the presence of serum to the IC50 in the absence of serum. A shift greater than 1 indicates protein binding.
Visualizations
Caption: Mechanism of serum protein binding and its impact on this compound availability.
Caption: Troubleshooting workflow for inconsistent this compound IC50 results.
Caption: Experimental workflow for determining the IC50 shift of this compound.
References
- 1. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. imux.com [imux.com]
- 4. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Vidofludimus precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vidofludimus in cell culture. Our aim is to help you prevent precipitation and ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as IMU-838, is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of pro-inflammatory cytokine production.[1] Additionally, this compound has been shown to activate the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective and anti-inflammatory functions.[3][4]
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound has poor aqueous solubility. It is sparingly soluble in aqueous buffers like PBS and cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. This can be triggered by several factors, including:
-
High final concentration: Attempting to achieve a high working concentration of this compound in the medium.
-
Improper dilution: Adding a highly concentrated DMSO stock solution directly to the aqueous medium without proper mixing can cause localized high concentrations and rapid precipitation.
-
Low temperature: The solubility of many compounds, including this compound, can decrease at lower temperatures.
-
pH of the medium: The pH of the cell culture medium can influence the ionization state and solubility of a compound.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound due to its high solubility in this organic solvent.[5][6][7]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. For sensitive cell lines, it is advisable to keep the DMSO concentration at or below 0.1%.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to help you avoid this compound precipitation in your cell culture experiments.
Issue: I observed a precipitate after adding this compound to my cell culture medium.
Table 1: Quantitative Solubility of this compound
| Solvent/Medium | Solubility | Source |
| DMSO | ~100 mg/mL (281.4 mM) | [5][6] |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | |
| Ethanol | 1 mg/mL | [5][6] |
| Water | Insoluble | [5][6] |
| Cell Culture Media (e.g., DMEM) | Sparingly soluble (exact value not reported, but expected to be low) |
Experimental Protocol: Preparation of this compound Working Solution
This protocol details the recommended procedure for preparing a this compound working solution to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile phosphate-buffered saline (PBS) or your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous, sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM to 50 mM). Ensure the powder is completely dissolved by gentle vortexing.
-
Note: Using anhydrous DMSO is crucial as absorbed moisture can reduce the solubility of this compound.[6]
-
-
Perform Serial Dilutions (Intermediate Dilution Step):
-
It is highly recommended to perform an intermediate dilution of the high-concentration DMSO stock solution into pre-warmed (37°C) complete cell culture medium or PBS before the final dilution into your cell culture plates.
-
Example: To achieve a final concentration of 10 µM in your cell culture well, first dilute your 10 mM DMSO stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
-
Final Dilution into Cell Culture:
-
Add the required volume of the intermediate solution to your cell culture wells to achieve the desired final concentration.
-
Immediately after adding the this compound solution, gently swirl the plate to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to precipitation.
-
Troubleshooting Tips:
-
Pre-warm your media: Always use cell culture medium that has been pre-warmed to 37°C for all dilution steps.
-
Increase serum concentration: If you are using a low-serum or serum-free medium, consider whether increasing the serum concentration is compatible with your experimental design. Serum proteins can sometimes help to solubilize hydrophobic compounds.
-
Vortex during dilution: When making the intermediate dilution, vortex the tube gently as you add the DMSO stock to the aqueous medium to promote rapid mixing.
-
Visual inspection: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, you may need to lower the concentration of your stock or working solutions.
-
Sonication: In some cases, brief sonication of the intermediate dilution in a water bath sonicator may help to redissolve small amounts of precipitate. However, be cautious as this may not be suitable for all experimental setups.
Visualizing the Mechanism of Action
To better understand the cellular pathways affected by this compound, the following diagrams illustrate its key mechanisms of action.
Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway by this compound.
Caption: Activation of the Nurr1 Signaling Pathway by this compound.
Caption: Recommended Experimental Workflow for this compound Cell Treatment.
References
- 1. This compound | C20H18FNO4 | CID 9820008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Calcium - Immunic Therapeutics [imux.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Addressing variability in Vidofludimus response across different cell lines
Welcome to the technical support center for Vidofludimus. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the variability in response to this compound across different cell lines. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to support your in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has a dual mechanism of action. Firstly, it is an inhibitor of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This primarily affects highly proliferative cells, such as activated lymphocytes and certain cancer cells, leading to cell cycle arrest and apoptosis.[1][4] Secondly, this compound acts as an activator of the Nuclear Receptor Related 1 (Nurr1), a transcription factor with neuroprotective and anti-inflammatory properties.[1][2][5]
Q2: Why do different cell lines show variable sensitivity to this compound?
A2: The variability in cellular response to this compound, and other DHODH inhibitors, can be attributed to several factors:
-
DHODH Expression Levels: Cell lines with higher expression of DHODH may be more dependent on the de novo pyrimidine synthesis pathway and thus more sensitive to its inhibition.[6]
-
Pyrimidine Salvage Pathway Activity: Cells can also obtain pyrimidines through a salvage pathway, which recycles nucleotides from degraded DNA and RNA.[7] Cell lines with a highly active salvage pathway may be less sensitive to DHODH inhibition as they can compensate for the blockage of de novo synthesis.
-
Nurr1 Expression and Functionality: As this compound also activates Nurr1, differences in the expression levels and downstream signaling of Nurr1 across cell lines could contribute to varied responses, particularly in endpoints related to inflammation and cell survival.[5][8]
-
Metabolic State: The overall metabolic phenotype of a cell line, including its reliance on glycolysis and oxidative phosphorylation, can influence its susceptibility to metabolic stressors like DHODH inhibition.[9]
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of this compound, leading to decreased efficacy.
Q3: I am observing unexpected or inconsistent IC50 values in my experiments. What are the potential causes?
A3: Inconsistent IC50 values are a common issue in in-vitro drug response assays. Several factors can contribute to this variability:
-
Experimental Conditions: Variations in cell seeding density, passage number, growth media composition, and incubation time can all significantly impact IC50 values.[10][11][12]
-
Assay Type: Different cytotoxicity or viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values for the same compound and cell line.[11]
-
Data Analysis: The method used for curve fitting and IC50 calculation can introduce variability.
-
Compound Stability: Degradation of the this compound stock solution can lead to a loss of potency.
-
Cell Line Integrity: Misidentification or genetic drift of cell lines can lead to altered drug responses.
Troubleshooting Guides
Issue 1: High Variability in this compound IC50 Values Between Experiments
If you are observing significant differences in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments, consider the following troubleshooting steps:
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: A Specific Cell Line is Resistant to this compound Treatment
If a particular cell line shows little to no response to this compound, even at high concentrations, investigate the potential mechanisms of resistance:
Experimental Workflow for Investigating Resistance:
Caption: Workflow to investigate this compound resistance.
Data Presentation
Table 1: Comparative Efficacy of this compound in Different In-Vitro Systems
| Cell Type/System | Assay | Endpoint Measured | IC50 / EC50 (µM) | Reference |
| Human Lymphocytes | Cytokine Release Assay | Inhibition of Cytokine Release | ~5 - 8 | [7] |
| Human Caco-2 Cells | SARS-CoV-2 Replication Assay | Inhibition of Viral Replication | Not specified | A study showed this compound has anti-SARS-CoV-2 activity, but did not provide a specific EC50 in Caco-2 cells. |
| T98G (Glioblastoma) | qPCR | Upregulation of Nurr1 target genes | Not applicable | A dose-dependent effect was observed on gene expression. |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | ELISA | BDNF Secretion | Not applicable | Increased BDNF secretion was observed at 30 µM. |
| SH-SY5Y (Neuroblastoma) | Cell Viability Assay | Enhanced cell survival | Not applicable | Pre-treatment with this compound enhanced cell survival under apoptotic conditions. |
| N2A (Murine Neuroblastoma) | Cell Viability Assay | Improved cell survival | Not applicable | Pre-treatment with this compound improved cell survival under apoptotic conditions. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after treatment with this compound using an MTT assay. Optimization for specific cell lines is recommended.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: DHODH Activity Assay (ELISA-based)
This protocol provides a general outline for measuring DHODH protein levels in cell lysates using a commercial ELISA kit. Always refer to the specific manufacturer's instructions for the kit you are using.
Materials:
-
Human Dihydroorotate Dehydrogenase (DHODH) ELISA Kit
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PBS
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
ELISA Procedure (General Steps):
-
Prepare standards and samples according to the kit's instructions.
-
Add standards and samples to the pre-coated microplate wells.
-
Incubate as specified in the protocol.
-
Wash the wells multiple times.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., HRP-avidin) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
-
Absorbance Measurement:
-
Read the absorbance at 450 nm immediately.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of DHODH in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the DHODH concentration to the total protein concentration of the lysate.
-
Signaling Pathways and Logical Relationships
Caption: Dual mechanism of action of this compound.
References
- 1. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 2. This compound Calcium - Immunic Therapeutics [imux.com]
- 3. Immunic, Inc. Reports Top-Line Data from Phase 2 CALDOSE-1 Trial of this compound Calcium in Patients with Moderate-to-Severe Ulcerative Colitis and Provides Corporate Update - Immunic Therapeutics [imux.com]
- 4. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imux.com [imux.com]
- 12. researchgate.net [researchgate.net]
Best practices for long-term storage of Vidofludimus stock solutions
This technical support center provides guidance on the best practices for the long-term storage of Vidofludimus stock solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro use. This compound is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL (281.4 mM).[1][2] For in vivo applications, formulations using a combination of PEG300, Tween-80, and ddH2O, or a suspension in CMC-Na have been described.[1][2]
Q2: What is the recommended storage temperature and duration for this compound powder and stock solutions?
A2: For long-term storage, this compound in its powdered form is stable for up to 3 years at -20°C and for 2 years at 4°C.[3] Once dissolved in a solvent, the stock solution is stable for up to 2 years when stored at -80°C and for 1 year at -20°C.[3]
Q3: Are there any special considerations when using DMSO to prepare this compound stock solutions?
A3: Yes, it is crucial to use fresh, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound, potentially leading to precipitation.[2][3]
Q4: What is the solubility of this compound in other solvents?
A4: The solubility of this compound in ethanol is significantly lower than in DMSO, at approximately 1 mg/mL (2.81 mM).[1][2] It is considered insoluble in water.[2]
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for the storage and preparation of this compound solutions.
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 46 mg/mL (129.45 mM) to 100 mg/mL (281.4 mM) | [1][2][3] |
| Solubility in Ethanol | 1 mg/mL (2.81 mM) | [1][2] |
| Solubility in Water | Insoluble | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year | [3] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of this compound stock solutions.
Problem: My this compound stock solution has precipitated.
-
Possible Cause 1: Hygroscopic DMSO. The DMSO used may have absorbed moisture, reducing the solubility of this compound.
-
Possible Cause 2: Concentration is too high. While this compound has high solubility in DMSO, exceeding this limit can lead to precipitation, especially with changes in temperature.
-
Possible Cause 3: Freeze-thaw cycles. Repeatedly freezing and thawing the stock solution can lead to precipitation of the compound.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Problem: My this compound precipitates when added to aqueous culture media.
-
Possible Cause: Low aqueous solubility. this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted in culture media, the compound may precipitate out as the concentration of DMSO decreases.
-
Solution 1: Increase the final concentration of DMSO in your culture media, if your cell line can tolerate it.
-
Solution 2: Prepare a more dilute stock solution of this compound in DMSO, so that a smaller volume is needed for the final working concentration, thereby keeping the final DMSO concentration low.
-
Solution 3: For some compounds, pre-warming the culture media to 37°C before adding the DMSO stock can help. However, it is important to mix the solution quickly and thoroughly.
-
Experimental Protocols
Protocol: Assessment of this compound Stock Solution Stability
This protocol provides a general framework for researchers to assess the stability of their prepared this compound stock solutions over time.
Objective: To determine the stability of a this compound stock solution under specific storage conditions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Analytical balance
-
Calibrated pipettes
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous, high-purity DMSO to a final concentration of 100 mg/mL.
-
Ensure the solution is clear and fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple small-volume, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
-
Stability Testing Timepoints:
-
Establish a testing schedule. For long-term studies, a typical frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Visually inspect the solution for any signs of precipitation.
-
Dilute the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the concentration of this compound. Compare the peak area of the aged sample to that of a freshly prepared standard solution.
-
The appearance of new peaks may indicate degradation products.
-
-
Data Evaluation:
-
A significant change is typically defined as a failure to meet a pre-defined specification, such as a >10% decrease in concentration compared to the initial measurement.
-
Plot the concentration of this compound over time for each storage condition to establish a stability profile.
-
Visualizations
Caption: Troubleshooting workflow for this compound stock solution precipitation.
References
- 1. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 2. This compound Calcium - Immunic Therapeutics [imux.com]
- 3. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
Validation & Comparative
Vidofludimus Demonstrates Superior Potency in DHODH Inhibition Compared to Teriflunomide
For Immediate Release
A comprehensive analysis of preclinical data reveals that vidofludimus, a next-generation immunomodulator, exhibits significantly higher potency in inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme compared to the established drug, teriflunomide. This heightened potency may translate to improved efficacy and a better safety profile in the treatment of autoimmune diseases such as multiple sclerosis.
This guide provides a detailed comparison of the DHODH inhibition potency of this compound and teriflunomide, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and teriflunomide are oral inhibitors of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. By blocking this enzyme, they selectively target the proliferation of rapidly dividing lymphocytes, which are key drivers of autoimmune inflammation. However, studies indicate that this compound is a more potent inhibitor of human DHODH than teriflunomide. One study directly reports that this compound is 2.6 times more potent than teriflunomide in inhibiting dihydroorotate (DHO) oxidation by human DHODH[1][2]. This is further supported by a comparison of their half-maximal inhibitory concentrations (IC50).
Quantitative Comparison of DHODH Inhibition
The following table summarizes the reported IC50 values for this compound and teriflunomide against human DHODH. Lower IC50 values indicate higher potency.
| Compound | IC50 (nM) for human DHODH | Reference |
| This compound | 134 | [3] |
| 160 | [1][4] | |
| Teriflunomide | 130 | [5] |
| 407.8 | [6] | |
| 420 | [1] | |
| 773 | [7] |
Mechanism of Action: DHODH Inhibition Signaling Pathway
This compound and teriflunomide exert their immunomodulatory effects by inhibiting the mitochondrial enzyme DHODH. This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Activated, rapidly proliferating lymphocytes heavily rely on this pathway to sustain their expansion. By inhibiting DHODH, these drugs deplete the pyrimidine pool in these cells, leading to cell cycle arrest and a reduction in the inflammatory response.
References
- 1. This compound calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. imux.com [imux.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
Comparative analysis of Vidofludimus and other Nurr1 agonists
A Comparative Analysis of Vidofludimus and Other Nurr1 Agonists: A Guide for Researchers
Introduction
Nuclear receptor related 1 (Nurr1, also known as NR4A2) has emerged as a promising therapeutic target for a range of neurodegenerative and inflammatory diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. As a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons and for modulating inflammatory responses in the brain, the activation of Nurr1 holds significant therapeutic potential.[1][2] This has led to the development and investigation of numerous small molecule Nurr1 agonists.
This guide provides a comparative analysis of this compound (IMU-838), a novel dual-function immunomodulator, with other notable Nurr1 agonists. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative potency, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Dual Approach by this compound
This compound distinguishes itself from other Nurr1 agonists through its dual mechanism of action. It not only activates the Nurr1 receptor but also inhibits the enzyme dihydroorotate dehydrogenase (DHODH).[3] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated lymphocytes. By inhibiting DHODH, this compound exerts an anti-inflammatory effect by reducing the proliferation of pathogenic T and B cells.[4] This dual action suggests a potential for both neuroprotection via Nurr1 activation and immunomodulation through DHODH inhibition, a combination that could be particularly beneficial in neuroinflammatory conditions like multiple sclerosis.
Other Nurr1 agonists primarily focus on the direct activation of the Nurr1 receptor. These compounds can be broadly categorized into several chemical scaffolds, including quinoline derivatives (amodiaquine, chloroquine), and newly developed synthetic compounds.
Quantitative Comparison of Nurr1 Agonists
The following tables summarize the in vitro potency and binding affinity of this compound and other selected Nurr1 agonists. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay formats.
Table 1: In Vitro Potency of Nurr1 Agonists in Reporter Gene Assays
| Compound | EC50 (µM) | Cell Line | Reporter Assay Type | Reference(s) |
| This compound | 0.4 ± 0.2 | HEK293T | Gal4-Nurr1 LBD | [5] |
| Compound '29' (this compound derivative) | 0.11 ± 0.05 | HEK293T | Gal4-Nurr1 LBD | [5] |
| Amodiaquine | ~20 | HEK293T | Nurr1 LBD | [6] |
| Chloroquine | ~50 | HEK293T | Nurr1 LBD | [6] |
| Compound '36' (Amodiaquine derivative) | 0.09 | HEK293T | Gal4-Nurr1 LBD | [7] |
| Compound '7' (De novo design) | 0.07 | HEK293T | Gal4-Nurr1 LBD | [8] |
| Compound '5o' (DHI derivative) | 3 | HEK293T | Gal4-Nurr1 LBD | [9] |
| Compound '13' (DHI/AQ hybrid) | 3 | HEK293T | Gal4-Nurr1 LBD | [9] |
Table 2: Binding Affinity of Nurr1 Agonists
| Compound | Kd (µM) | Assay Method | Reference(s) |
| Compound '29' (this compound derivative) | 0.3 | Isothermal Titration Calorimetry (ITC) | [5] |
| Compound '36' (Amodiaquine derivative) | 0.17 | Isothermal Titration Calorimetry (ITC) | [7] |
| Compound '7' (De novo design) | 0.14 | Isothermal Titration Calorimetry (ITC) | [8] |
| Compound '5o' (DHI derivative) | 0.5 | Isothermal Titration Calorimetry (ITC) | [9] |
| Compound '13' (DHI/AQ hybrid) | 1.5 | Isothermal Titration Calorimetry (ITC) | [9] |
Table 3: DHODH Inhibition Profile
| Compound | IC50 (nM) | Enzyme Source | Reference(s) |
| This compound | 160 | Human DHODH | [10] |
| Teriflunomide | 420 | Human DHODH | [10] |
| Compound '29' (this compound derivative) | 1700 | Human DHODH | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Nurr1 Signaling Pathway Activation by an Agonist.
Caption: Workflow of a Nurr1 Reporter Gene Assay.
Experimental Protocols
Gal4-Nurr1 Hybrid Reporter Gene Assay
This assay is commonly used to assess the potency of compounds in activating the ligand-binding domain (LBD) of Nurr1.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are co-transfected with three plasmids using a suitable transfection reagent (e.g., Lipofectamine):
-
A plasmid expressing a chimeric protein consisting of the Gal4 DNA-binding domain fused to the Nurr1-LBD.
-
A reporter plasmid containing multiple copies of the Gal4 Upstream Activating Sequence (UAS) driving the expression of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[11]
-
2. Compound Treatment:
-
Following transfection, cells are treated with various concentrations of the test compounds (e.g., this compound or other Nurr1 agonists). A vehicle control (e.g., DMSO) is also included.
3. Luciferase Assay:
-
After an incubation period (typically 16-24 hours), cells are lysed.
-
The activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
The fold activation is calculated by dividing the normalized luciferase activity of compound-treated cells by that of vehicle-treated cells.
-
The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[11]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (dissociation constant, Kd) of a ligand to a protein.
1. Sample Preparation:
-
The purified recombinant Nurr1-LBD is dialyzed into a suitable buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol).
-
The test compound is dissolved in the same buffer.
2. ITC Experiment:
-
The Nurr1-LBD solution is placed in the sample cell of the ITC instrument.
-
The compound solution is loaded into the injection syringe.
-
A series of small injections of the compound solution into the protein solution are performed.
-
The heat change associated with each injection is measured.
3. Data Analysis:
-
The heat of binding is plotted against the molar ratio of the ligand to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[11]
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is a widely used animal model for studying the pathophysiology of multiple sclerosis and for evaluating potential therapeutics.
1. EAE Induction:
-
EAE is induced in susceptible rodent strains (e.g., SJL mice or Lewis rats) by immunization with myelin-derived peptides (e.g., MOG35-55 or PLP139-151) or spinal cord homogenate emulsified in Complete Freund's Adjuvant (CFA).
-
Pertussis toxin is often administered to enhance the inflammatory response.
2. Compound Administration:
-
Treatment with the test compound (e.g., this compound) or vehicle is typically initiated at the onset of clinical signs or prophylactically.
-
The compound is administered daily via an appropriate route (e.g., oral gavage).
3. Clinical Assessment:
-
Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
4. Histological and Immunological Analysis:
-
At the end of the study, spinal cords and brains are collected for histological analysis to assess inflammation and demyelination.
-
Immune cells can be isolated from the central nervous system and lymphoid organs to analyze cytokine production and T-cell responses.[4]
Comparative Discussion
This compound presents a unique profile among Nurr1 agonists due to its dual activity. While its potency as a direct Nurr1 agonist is in the sub-micromolar range, similar to or slightly less potent than some of the most advanced synthetic Nurr1 agonists like compounds '29', '36', and '7', its additional DHODH inhibitory activity provides a distinct anti-inflammatory mechanism. This could be a significant advantage in diseases with a strong inflammatory component.
The development of highly potent and selective Nurr1 agonists, such as the amodiaquine-derived and de novo designed compounds, represents a significant advancement in the field. These molecules serve as valuable research tools to further elucidate the therapeutic potential of Nurr1 activation. However, their clinical development status is not as advanced as that of this compound, which is currently in late-stage clinical trials for multiple sclerosis.
Bexarotene, an RXR agonist, offers an alternative strategy to modulate Nurr1 activity through heterodimerization. While it does not directly bind to Nurr1, its ability to activate the Nurr1/RXR heterodimer has shown neuroprotective effects in preclinical models.[12] However, the systemic effects of pan-RXR activation need to be carefully considered.
Conclusion
The landscape of Nurr1 agonists is rapidly evolving, with a range of compounds demonstrating promising preclinical activity. This compound stands out with its dual mechanism of action, targeting both neuroprotection and immunomodulation. The continued development of highly potent and selective Nurr1 agonists will be crucial for validating Nurr1 as a therapeutic target and for providing new treatment options for a variety of debilitating diseases. This guide provides a foundational comparison to aid researchers in navigating this exciting field of drug discovery.
References
- 1. Advances in NURR1-Regulated Neuroinflammation Associated with Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 11. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low Dose Bexarotene Treatment Rescues Dopamine Neurons and Restores Behavioral Function in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vidofludimus and Fingolimod in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical preclinical model for multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system (CNS). It allows for the in-vivo evaluation of novel therapeutic agents targeting the complex interplay of inflammation, demyelination, and neurodegeneration that characterizes MS. This guide provides an objective, data-driven comparison of two such agents: Vidofludimus calcium and Fingolimod, based on their performance in EAE models.
This compound calcium (IMU-838) is a next-generation, orally administered small molecule drug currently under investigation for relapsing and progressive forms of MS.[1][2][3] It features a dual mechanism of action, targeting both immune modulation and neuroprotection.[1][2]
Fingolimod (FTY720) is an established, first-in-class oral therapy approved for relapsing forms of MS.[4][5][6] It acts as a sphingosine-1-phosphate (S1P) receptor modulator, primarily exerting its effect by sequestering lymphocytes in lymph nodes.[4][5][6]
This document summarizes key experimental data, details methodologies, and visually represents pathways and workflows to facilitate a clear comparison for the scientific community.
Mechanism of Action
The therapeutic approaches of this compound and Fingolimod are fundamentally distinct, targeting different pathways involved in the pathophysiology of neuroinflammation.
This compound: Dual-Action Immunomodulator and Neuroprotectant
This compound operates through two primary mechanisms:
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): this compound selectively inhibits the mitochondrial enzyme DHODH.[1][2][7] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of highly active, metabolically demanding cells like activated T and B lymphocytes.[1][3] By blocking this pathway, this compound induces metabolic stress in pathogenic lymphocytes, leading to reduced proliferation and decreased production of pro-inflammatory cytokines such as IL-17 and IFN-γ.[7][8][9]
-
Activation of Nuclear Receptor Related 1 (Nurr1): this compound also acts as an activator of Nurr1, a neuroprotective transcription factor.[1] Nurr1 activation in microglia and astrocytes reduces the production of pro-inflammatory and neurotoxic agents.[1] In neurons, it promotes survival and differentiation, suggesting a direct neuroprotective and potentially reparative effect.[1][2]
Fingolimod: S1P Receptor Modulation and Lymphocyte Sequestration
Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[4][10] Its mechanism involves:
-
S1P Receptor Modulation: Fingolimod-phosphate is a structural analog of sphingosine 1-phosphate (S1P) and acts as a functional antagonist at the S1P1 receptor on lymphocytes.[4][6]
-
Lymphocyte Egress Inhibition: By binding to S1P1 receptors, it causes their internalization and degradation.[4] This prevents lymphocytes from egressing out of secondary lymphoid organs (lymph nodes).[4][5] The resulting sequestration of lymphocytes, including autoaggressive T cells, reduces their infiltration into the CNS, thereby limiting inflammation and subsequent neuronal damage.[4] Fingolimod also crosses the blood-brain barrier and may exert direct effects on S1P receptors expressed by CNS cells like astrocytes, potentially contributing to its efficacy.[4][5]
Experimental Protocols
While specific parameters vary between studies, the general workflow for inducing and treating EAE is standardized.
EAE Induction and Treatment Workflow
-
Immunization: EAE is typically induced in susceptible rodent strains (e.g., C57BL/6 mice or DA rats) by subcutaneous injection of an emulsion containing a myelin antigen (e.g., MOG₃₅₋₅₅ peptide or spinal cord homogenate) and Complete Freund's Adjuvant (CFA).[11] This is often accompanied by injections of pertussis toxin (PTX) to enhance the permeability of the blood-brain barrier.[11]
-
Disease Monitoring: Following immunization, animals are monitored daily for clinical signs of disease and changes in body weight. Clinical severity is scored on a standardized scale (e.g., 0-5), where 0 represents a healthy animal and higher scores indicate increasing paralysis.
-
Treatment Administration:
-
Prophylactic: Treatment begins before or at the time of disease onset to evaluate the prevention of EAE development.
-
Therapeutic: Treatment starts after animals have developed clear clinical signs (e.g., a clinical score of ≥1 or ≥2) to assess the drug's ability to reverse or halt disease progression.
-
Head-to-Head Performance in EAE Models
Table 1: Effect on Clinical Score and Body Weight
| Parameter | This compound | Fingolimod |
| Animal Model | DA Rats[7] | C57BL/6 Mice[12][13] |
| Induction Agent | Spinal Cord Homogenate[7] | MOG₃₅₋₅₅[12][13] |
| Treatment Regimen | Therapeutic: Daily oral gavage starting at score ≥1[7] | Prophylactic: Daily oral gavage from immunization day[12] or Day 2[13]Therapeutic: Daily oral gavage from Day 20[12] or when 50% show signs[13] |
| Dosage | 20 mg/kg, 60 mg/kg[7] | 0.3 mg/kg, 1 mg/kg[11][12] |
| Effect on Clinical Score | Dose-dependent, statistically significant decrease in disease scores at 20 mg/kg and 60 mg/kg compared to vehicle.[7] | Prophylactic: Almost completely prevented clinical signs (Score at Day 20: 0.27 vs 2.8 in vehicle)[12]. In another study, 9 of 10 mice did not develop symptoms (Score at Day 21: 0.25 vs 2.7 in vehicle)[13].Therapeutic: Significantly reversed clinical signs (Score decreased by Day 24)[12]. Reduced score from 2.7 (vehicle) to 1.4 at Day 21[13]. |
| Effect on Body Weight | Showed an improvement in weight loss compared to vehicle, even at a 4 mg/kg dose which did not improve the clinical score.[7] | Prophylactic and therapeutic treatment improved body weight compared to the EAE vehicle group.[14] |
Table 2: Immunological and Histopathological Effects
| Parameter | This compound | Fingolimod |
| Animal Model | DA Rats, Mice[7][15] | C57BL/6 Mice[10][16] |
| Effect on CNS Infiltration | Reduces the activity of T-cells and B-cells involved in the immune response.[2] | Reduces autoaggressive lymphocyte infiltration into the CNS by sequestering them in lymph nodes.[4] |
| Effect on Cytokine Production | Leads to a reduction in the production of key pro-inflammatory cytokines, such as IL-17A, IL-17F, and IFNγ .[7][9] | Reduces pro-inflammatory cytokine production as a downstream effect of preventing immune cell infiltration. |
| Effect on Glial Activation | In a pilot EAE study, reduced expression of the microglial activation marker Iba-1 .[15] | Dose-dependently reduced both dorsal horn GFAP (astrocyte) and Iba1 (microglia/macrophage) immunoreactivity compared to EAE mice treated with vehicle.[10] |
| Effect on Demyelination | In a pilot EAE study, increased expression of the myelin marker MBP , suggesting a positive effect on myelination.[15] | Promotes proliferation and differentiation of oligodendrocyte progenitor cells (OPCs), which facilitates remyelination.[17] |
| Neuroprotective Effects | Nurr1 activation promotes neuronal survival.[1] A pilot EAE study showed a reduction in the neuronal injury marker APP .[15] | Preserves synaptic transmission by preventing and reversing pre- and postsynaptic alterations of glutamate transmission in EAE mice.[12] Associated with significant inhibition of neuronal dendritic pathology.[12] |
Summary and Conclusion
Both this compound and Fingolimod demonstrate significant efficacy in ameliorating disease in EAE models, though they achieve this through distinct mechanisms of action.
-
Fingolimod shows profound efficacy, particularly in prophylactic settings, by robustly preventing the infiltration of pathogenic lymphocytes into the CNS.[4][12] Its therapeutic effect is also well-documented, leading to a reversal of clinical symptoms and a reduction in glial activation and synaptic dysfunction.[10][12]
-
This compound presents a novel, dual-action approach. It not only suppresses the proliferation of pathogenic immune cells by inhibiting DHODH but also offers a direct neuroprotective effect through the activation of Nurr1.[1][2] Preclinical EAE data supports this dual mechanism, showing a reduction in clinical severity and inflammatory markers, alongside an increase in myelination and a decrease in neuronal injury markers.[7][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound calcium | MS Trust [mstrust.org.uk]
- 3. This compound Calcium - Immunic Therapeutics [imux.com]
- 4. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scripps.edu [scripps.edu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 12. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cms.transpharmation.com [cms.transpharmation.com]
- 14. mdpi.com [mdpi.com]
- 15. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 16. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Vidofludimus: A Comparative Analysis of its Cross-Reactivity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and selectivity profile of Vidofludimus (IMU-838), a novel immunomodulatory drug, with its main alternative, Teriflunomide. The information presented is supported by available experimental data to aid in research and development decisions.
This compound is a next-generation, orally available small molecule drug candidate with a dual mechanism of action: it is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of the nuclear receptor related 1 (Nurr1).[1][2] Its primary therapeutic effect in autoimmune diseases is attributed to the selective inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[3][4] This pathway is crucial for the proliferation of activated lymphocytes, making it a key target for immunomodulation.[3][4]
Comparative Selectivity Profile: this compound vs. Teriflunomide
A key differentiator of this compound is its high selectivity for its intended targets, which is reported to result in a more favorable safety profile compared to the first-generation DHODH inhibitor, Teriflunomide.[5][6]
Primary Target: Dihydroorotate Dehydrogenase (DHODH)
This compound demonstrates potent inhibition of human DHODH. Preclinical studies have shown it to be approximately 2.6 times more potent than Teriflunomide in inhibiting this enzyme.[6][7]
| Compound | Target | IC50 (Human DHODH) | Reference |
| This compound | DHODH | ~134-160 nM | [1][2] |
| Teriflunomide | DHODH | ~420 nM (~1.25 µM) | [2] |
Secondary Target: Nuclear Receptor Related 1 (Nurr1)
A unique characteristic of this compound is its activity as an agonist of Nurr1, a transcription factor with neuroprotective and anti-inflammatory properties.[8] This activity is not shared by other DHODH inhibitors, including Teriflunomide.[4]
| Compound | Target | EC50 | Reference |
| This compound | Nurr1 | ~0.4 µM | [4][8] |
| Teriflunomide | Nurr1 | No activity reported | [4] |
Cross-Reactivity and Off-Target Profile
The improved safety profile of this compound is attributed to its high selectivity and lack of significant off-target effects, particularly on kinases, which are often associated with adverse effects of other immunomodulators.[5][9]
Kinase Selectivity
While specific quantitative data from a broad kinase panel for this compound is proprietary, it has been reported that this compound was tested against a panel of over 100 protein kinases and showed no significant off-target effects.[5] In contrast, Teriflunomide has been reported to inhibit tyrosine kinase activity, although at concentrations much higher than those required for DHODH inhibition.[10]
| Compound | Off-Target Profile | Supporting Evidence |
| This compound | Highly selective with no reported off-target kinase effects. | Tested against a panel of over 100 kinases with no significant inhibition noted (data on file by Immunic, Inc.).[5] |
| Teriflunomide | Known to inhibit tyrosine kinases at higher concentrations. Also inhibits CYP2C19 with an IC50 of 49 µM. | Inhibition of tyrosine kinase activity has been reported in vitro and in vivo.[10] |
Nuclear Receptor Selectivity
This compound has been shown to be selective for Nurr1 over other related nuclear receptors.
| Nuclear Receptor | This compound EC50 | Reference |
| Nurr1 (NR4A2) | ~0.4 µM | [4][8] |
| Nur77 (NR4A1) | ~3.1 µM | [4][8] |
| NOR1 (NR4A3) | ~2.9 µM | [4][8] |
| PPARγ | Weak agonism (EC50 > 10 µM) | [4] |
Signaling Pathways and Experimental Workflows
Pyrimidine de novo Synthesis Pathway
The primary mechanism of action for both this compound and Teriflunomide is the inhibition of DHODH, which blocks the de novo synthesis of pyrimidines, essential for the proliferation of activated T and B lymphocytes.
Caption: Inhibition of DHODH by this compound and Teriflunomide.
Nurr1 Signaling Pathway
This compound uniquely activates the Nurr1 signaling pathway, which is associated with neuroprotective and anti-inflammatory effects.
Caption: this compound-mediated activation of the Nurr1 signaling pathway.
Experimental Workflow: DHODH Inhibition Assay
A common method to determine the inhibitory activity of compounds against DHODH is a spectrophotometric assay.
References
- 1. tga.gov.au [tga.gov.au]
- 2. marketscreener.com [marketscreener.com]
- 3. taiwannews.com.tw [taiwannews.com.tw]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. uk.investing.com [uk.investing.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update of teriflunomide for treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Profiles of Vidofludimus and Leflunomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory profiles of Vidofludimus and Leflunomide, two immunomodulatory drugs that share a primary mechanism of action but exhibit distinct molecular behaviors and clinical characteristics. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
This compound (IMU-838) is a next-generation, selective immunomodulator under investigation for autoimmune diseases like multiple sclerosis (MS) and inflammatory bowel disease (IBD).[1][2][3] Leflunomide is a well-established disease-modifying antirheumatic drug (DMARD) approved for the treatment of rheumatoid arthritis (RA).[4][5] Both drugs function as inhibitors of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine synthesis pathway.[5][6] By targeting DHODH, they effectively curb the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are key drivers of autoimmune pathology.[1][7] However, their profiles diverge in terms of selectivity, additional mechanisms of action, and consequently, their clinical application and safety.
Mechanism of Action: A Tale of Two Inhibitors
While both drugs target DHODH, their molecular interactions and downstream effects differ significantly.
Leflunomide , a prodrug, is rapidly converted in the body to its active metabolite, A77 1726 (teriflunomide) .[5][8][9] Teriflunomide is responsible for the therapeutic effects by inhibiting DHODH.[4][5] This inhibition depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to a G1 phase cell cycle arrest in activated T and B lymphocytes.[7][9][10] At higher, though still clinically relevant, concentrations, teriflunomide also inhibits several tyrosine kinases and can suppress the activation of pro-inflammatory signaling pathways such as NF-κB and activator protein-1 (AP-1).[7][11][12] This broader activity may contribute to its anti-inflammatory effects but is also hypothesized to be linked to some of its characteristic side effects.[13]
This compound , on the other hand, is a highly selective, second-generation DHODH inhibitor.[14][15] It is structurally distinct from leflunomide and teriflunomide.[14][15] Preclinical studies have shown that it is a more potent inhibitor of human DHODH compared to teriflunomide.[16][17] A key differentiator for this compound is its dual mechanism of action. In addition to DHODH inhibition, it also functions as a potent activator of the Nuclear Receptor Related 1 (Nurr1).[6][18][19][20] Nurr1 is a transcription factor known for its neuroprotective and anti-inflammatory roles, particularly in microglia and astrocytes, where it can reduce the production of pro-inflammatory cytokines and neurotoxic agents.[3][6][21] This dual action suggests a potential for both immunomodulation and direct neuroprotection.[18] Importantly, this compound shows high selectivity for DHODH with no significant off-target effects on a wide panel of protein kinases, which is believed to contribute to its favorable safety profile observed in clinical trials.[13][15]
Data Presentation
Table 1: Comparison of Molecular Mechanisms
| Feature | This compound | Leflunomide |
| Primary Target | Dihydroorotate Dehydrogenase (DHODH)[1][6] | Dihydroorotate Dehydrogenase (DHODH)[4][5] |
| Active Form | This compound[3] | Teriflunomide (A77 1726)[5][9] |
| Additional Mechanisms | Nurr1 Activation[6][18][19] | Tyrosine Kinase Inhibition[7][11], NF-κB & AP-1 Suppression[11][12] |
| Selectivity | Highly selective for DHODH; no relevant off-target kinase effects reported.[13][15] | Less selective; inhibits multiple tyrosine kinases at higher concentrations.[7][13] |
| Structural Class | Novel chemical class, distinct from Leflunomide/Teriflunomide.[14][15] | Isoxazole derivative.[4] |
Table 2: Preclinical Anti-Inflammatory and Potency Data
| Parameter | This compound | Leflunomide / Teriflunomide |
| DHODH Inhibition | 2.6 times more potent in inhibiting human DHODH compared to teriflunomide.[16][17] | Standard DHODH inhibitor.[4][5] |
| T-Cell Proliferation | More efficacious in inhibiting T-lymphocyte proliferation compared to teriflunomide.[16] | Inhibits proliferation of activated T and B cells.[7][9] |
| Cytokine Inhibition | More efficacious in inhibiting secretion of IL-17 and IFN-γ compared to teriflunomide.[16][17] | Suppresses IL-1 and TNF-α.[7][11] |
| Animal Models | Dose-dependent inhibition of disease scores in rat Experimental Autoimmune Encephalomyelitis (EAE).[16] | Therapeutic efficacy demonstrated in EAE models.[22] |
Table 3: Clinical Trial Highlights and Indications
| Indication | This compound | Leflunomide |
| Rheumatoid Arthritis (RA) | Phase 2 (COMPONENT study) showed a safety profile similar to placebo but did not meet the primary efficacy endpoint.[14][23] | FDA-approved for active moderate-to-severe RA.[4][5] |
| Multiple Sclerosis (MS) | Phase 2 (EMPhASIS trial) in RRMS significantly reduced MRI lesions with a favorable safety profile.[18][24] Phase 2 (CALLIPER trial) in progressive MS reduced the risk of disability worsening.[18] Currently in Phase 3 trials.[6] | Active metabolite, Teriflunomide, is FDA-approved for relapsing forms of MS.[25] |
| Inflammatory Bowel Disease (IBD) | Phase 2 (ENTRANCE study) showed clinical efficacy in steroid-dependent IBD (Crohn's and Ulcerative Colitis).[2] Phase 2 (CALDOSE-1) in UC showed dose-linear increases in clinical remission in the maintenance phase.[26][27] | Not a primary indication, though its mechanism is relevant. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What is this compound calcium used for? [synapse.patsnap.com]
- 2. Efficacy, safety and tolerability of this compound in patients with inflammatory bowel disease: the ENTRANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leflunomide - Wikipedia [en.wikipedia.org]
- 6. This compound Calcium - Immunic Therapeutics [imux.com]
- 7. Leflunomide: mode of action in the treatment of rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Mechanism of action of leflunomide in rheumatoid arthritis. | BioGRID [thebiogrid.org]
- 9. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leflunomide suppresses TNF-induced cellular responses: effects on NF-kappa B, activator protein-1, c-Jun N-terminal protein kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. imux.com [imux.com]
- 14. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 19. imux.com [imux.com]
- 20. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Immunic Presents Data From Phase 2 CALDOSE-1 Trial of this compound Calcium in Ulcerative Colitis at the United European Gastroenterology Week 2023 - Immunic Therapeutics [imux.com]
- 27. Immunic’s this compound reports mixed data for ulcerative colitis - Clinical Trials Arena [clinicaltrialsarena.com]
Comparative Efficacy of Vidofludimus in Teriflunomide-Resistant Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vidofludimus and its potential efficacy in cell lines demonstrating resistance to the first-generation dihydroorotate dehydrogenase (DHODH) inhibitor, teriflunomide. While direct experimental data on this compound in teriflunomide-resistant cell lines is emerging, this document synthesizes available preclinical and clinical data to support the hypothesis that this compound may offer a viable therapeutic alternative in such contexts.
Executive Summary
This compound calcium (IMU-838) is a next-generation, selective DHODH inhibitor currently under investigation for autoimmune diseases such as multiple sclerosis.[1][2][3] It shares a mechanism of action with the approved drug teriflunomide but exhibits key molecular and pharmacokinetic differences that may translate to an improved efficacy and safety profile.[1][3][4] Notably, this compound demonstrates significantly higher potency in inhibiting human DHODH and subsequent T-cell proliferation and pro-inflammatory cytokine secretion compared to teriflunomide.[5][6] These characteristics, combined with a distinct chemical structure and potentially fewer off-target effects, suggest that this compound could be effective in overcoming mechanisms of resistance developed against teriflunomide.[4]
Data Presentation: this compound vs. Teriflunomide
The following table summarizes key quantitative comparisons between this compound and teriflunomide based on available preclinical data.
| Parameter | This compound | Teriflunomide | Reference |
| DHODH Inhibition Potency | 2.6 times more potent in inhibiting DHO oxidation by human DHODH | Baseline | [5][6] |
| T-Lymphocyte Proliferation | More efficacious in inhibition | Less efficacious | [5][6] |
| IL-17 Secretion Inhibition | Higher potency | Lower potency | [4][5][6] |
| IFN-γ Secretion Inhibition | Higher potency | Lower potency | [4][5][6] |
| Off-Target Kinase Effects | Not found to have off-target effects on over 100 protein kinases examined | Hypothesized to have off-target effects on kinases | [4] |
| Serum Half-life | Approximately 30 hours | Long half-life requiring a special washout procedure | [3] |
Signaling Pathway and Experimental Workflow
DHODH Inhibition Pathway
The diagram below illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by this compound and teriflunomide. This inhibition leads to metabolic stress in highly proliferative cells, such as activated lymphocytes, thereby reducing their activity and function.[7]
Caption: Inhibition of DHODH by this compound and teriflunomide blocks pyrimidine synthesis.
Experimental Workflow for Assessing Efficacy in Resistant Cell Lines
The following workflow outlines a potential experimental design to test the efficacy of this compound in teriflunomide-resistant cell lines.
Caption: Proposed workflow to evaluate this compound in teriflunomide-resistant cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are standard protocols that can be adapted to compare this compound and teriflunomide.
DHODH Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of DHODH in the presence of inhibitors.
-
Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), which acts as a final electron acceptor in the reaction catalyzed by DHODH.[8][9] The decrease in absorbance at a specific wavelength (e.g., 600 nm) is proportional to DHODH activity.[8]
-
Procedure:
-
Add recombinant human DHODH to a 96-well plate in an appropriate assay buffer.
-
Add varying concentrations of this compound or teriflunomide and pre-incubate.
-
Initiate the reaction by adding a substrate mixture containing L-dihydroorotic acid, a coenzyme Q analog (e.g., decylubiquinone), and DCIP.[10]
-
Measure the change in absorbance over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.[10]
-
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitors on the growth and survival of cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Procedure:
-
Seed parental and teriflunomide-resistant cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and teriflunomide for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
Metabolome Analysis
This analysis can confirm the on-target effect of DHODH inhibitors by measuring changes in relevant metabolites.
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) or capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS) can be used to quantify intracellular metabolites.[9] Inhibition of DHODH is expected to cause an accumulation of its substrate, dihydroorotic acid.[9]
-
Procedure:
-
Treat cells with this compound or teriflunomide for a defined period.
-
Wash the cells and quench metabolic activity.
-
Extract intracellular metabolites using a suitable solvent (e.g., methanol).
-
Analyze the cell extracts using LC-MS or CE-TOFMS.
-
Quantify the levels of dihydroorotic acid and other pyrimidine pathway metabolites relative to an internal standard and untreated controls.
-
Potential Mechanisms of Teriflunomide Resistance and the Rationale for this compound Efficacy
While the primary mechanism of action for both drugs is DHODH inhibition, resistance to teriflunomide could arise from several factors:
-
Target-based resistance: Mutations in the DHODH gene that reduce drug binding.
-
Metabolic bypass: Upregulation of pyrimidine salvage pathways, reducing the cell's reliance on de novo synthesis.
-
Drug efflux: Increased expression of drug efflux pumps that actively remove teriflunomide from the cell.
-
Off-target effects: Teriflunomide has been noted to have potential DHODH-independent effects, including the inhibition of tyrosine kinases and modulation of signaling pathways like GSK3β/mTOR and MAPK.[11] Resistance could be linked to adaptations in these pathways.
This compound may overcome these resistance mechanisms due to:
-
Higher Potency: The greater potency of this compound in inhibiting DHODH could be sufficient to suppress enzyme activity even in the presence of resistance mutations that weaken teriflunomide binding.[5][6]
-
Distinct Chemical Structure: The different chemical scaffold of this compound may result in a different binding mode to DHODH, potentially making it effective against mutations that confer resistance to teriflunomide.[4]
-
High Selectivity: The high selectivity of this compound for DHODH and its lack of known off-target kinase effects suggest that resistance mechanisms related to teriflunomide's off-target activities may not be effective against this compound.[4]
Conclusion
Based on its superior potency, high selectivity, and distinct chemical structure, this compound presents a promising therapeutic strategy for overcoming resistance to teriflunomide. The experimental workflows and protocols outlined in this guide provide a framework for researchers to empirically test this hypothesis. Further investigation into the efficacy of this compound in teriflunomide-resistant cell lines is warranted and could pave the way for new treatment paradigms in diseases where DHODH inhibition is a key therapeutic modality.
References
- 1. This compound calcium | MS Trust [mstrust.org.uk]
- 2. What is this compound calcium used for? [synapse.patsnap.com]
- 3. Phase-2 Study with this compound Calcium (IMU838): A Classification - MS-Docblog% [ms-docblog.de]
- 4. imux.com [imux.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Calcium - Immunic Therapeutics [imux.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Vidofludimus and Tofacitinib in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of Vidofludimus and Tofacitinib, two small molecule drugs with distinct mechanisms of action, for the treatment of Inflammatory Bowel Disease (IBD). This analysis is based on available preclinical and clinical data to inform research and development decisions.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Tofacitinib lies in their molecular targets and the signaling pathways they inhibit.
This compound , an investigational drug, is a selective inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes that drive the inflammatory process in IBD.[1][4] By blocking DHODH, this compound curtails the expansion of these pathogenic immune cells.[1][5]
Tofacitinib , an approved therapy for ulcerative colitis (UC), is a pan-Janus kinase (JAK) inhibitor.[6][7] It primarily targets JAK1, JAK2, and JAK3, with a functional preference for JAK1 and JAK3.[6][8] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, growth factors, and hormones involved in inflammation and immune cell function.[6][8][9] By inhibiting JAKs, Tofacitinib broadly dampens the inflammatory cascade.
Signaling Pathway Diagrams
Here are the visual representations of the signaling pathways targeted by this compound and Tofacitinib.
Preclinical and Clinical Efficacy in IBD Models
This compound: Clinical Trial Data
This compound calcium has been evaluated in a Phase 2 clinical trial (CALDOSE-1) for moderate-to-severe ulcerative colitis.
Table 1: Summary of CALDOSE-1 Phase 2 Trial Results for this compound in UC [10][11][12]
| Endpoint | Induction Phase (10 weeks) | Maintenance Phase (50 weeks) |
| Primary Endpoint: Clinical Remission | Did not meet primary endpoint.[11][12] 14% with this compound (30mg or 45mg) vs. 14% with placebo.[4][10] | Dose-linear increase in clinical remission.[12] 61.5% with 30mg this compound vs. 27.8% with placebo (p=0.0358).[12] |
| Steroid-Free Clinical Remission | In patients without concomitant corticosteroids, 12% with this compound achieved clinical remission vs. 4% with placebo.[4][10] | Dose-linear increases observed.[12] |
| Endoscopic Healing | - | Dose-linear increases observed.[12] Superiority of 30mg dose over placebo (p=0.0259).[12] |
Note: The induction phase results may have been impacted by interactions with corticosteroids started shortly before randomization.[11][12]
Tofacitinib: Clinical Trial Data
Tofacitinib has undergone a robust clinical development program (OCTAVE) for moderate-to-severe ulcerative colitis, leading to its approval.
Table 2: Summary of OCTAVE Induction and Maintenance Trial Results for Tofacitinib in UC [6][13]
| Endpoint | OCTAVE Induction 1 & 2 (8 weeks) | OCTAVE Sustain (52 weeks) |
| Primary Endpoint: Remission | OCTAVE 1: 18.5% with 10mg Tofacitinib vs. 8.2% with placebo. OCTAVE 2: 16.6% with 10mg Tofacitinib vs. 3.6% with placebo. | Remission at week 52: 40.6% with 10mg Tofacitinib and 34.3% with 5mg Tofacitinib vs. 11.1% with placebo (p < 0.001).[13] |
| Clinical Response | OCTAVE 1: 59.9% with 10mg Tofacitinib vs. 32.8% with placebo. OCTAVE 2: 55.0% with 10mg Tofacitinib vs. 28.6% with placebo. | - |
| Mucosal Healing | OCTAVE 1: 31.3% with 10mg Tofacitinib vs. 15.6% with placebo. OCTAVE 2: 28.4% with 10mg Tofacitinib vs. 11.6% with placebo. | - |
Tofacitinib has also been studied in Crohn's disease, but a Phase 2 study did not show a significant difference from placebo, partly due to a high placebo response rate.[6][8]
Experimental Protocols
Detailed experimental protocols for the clinical trials are extensive. Below is a generalized summary of the methodologies employed in the key cited studies.
This compound (CALDOSE-1 Trial) Experimental Design
The CALDOSE-1 trial was a Phase 2, randomized, double-blind, placebo-controlled study.[10][12] It consisted of a 10-week induction phase where patients with moderate-to-severe UC were randomized to receive once-daily this compound (10 mg, 30 mg, or 45 mg) or placebo.[10] The primary endpoint was clinical remission at week 10.[10] Patients who achieved symptomatic remission were then re-randomized to a 40-week maintenance phase with this compound (10 mg or 30 mg) or placebo.[10]
Tofacitinib (OCTAVE Program) Experimental Design
The OCTAVE program for Tofacitinib in UC included two identical 8-week induction trials (OCTAVE Induction 1 and 2) and a 52-week maintenance trial (OCTAVE Sustain).[6][13] In the induction trials, patients with moderate-to-severe UC were randomized to Tofacitinib 10 mg twice daily or placebo.[6] The primary endpoint was remission at week 8.[6] Patients who achieved a clinical response in the induction trials were then re-randomized to Tofacitinib (5 mg or 10 mg twice daily) or placebo for the 52-week maintenance phase, with the primary endpoint being remission at week 52.[13]
Safety and Tolerability
This compound: In the CALDOSE-1 trial, this compound was generally safe and well-tolerated.[4][10] Common adverse events included headache, anemia, vomiting, and hypertension, with an incidence similar to placebo.[4][10] Hematuria was noted as a treatment-related adverse event with the 45 mg dose.[4][10]
Tofacitinib: The most common adverse events reported in the Tofacitinib clinical trials for UC were headache, upper respiratory tract infections, and nasopharyngitis.[7][13] Serious infections, such as herpes zoster, have been reported.[7] Dose-dependent increases in serum lipids were also observed.[8]
Summary and Future Directions
This compound and Tofacitinib represent two distinct oral small molecule approaches to treating IBD. Tofacitinib, with its broad JAK inhibition, has demonstrated efficacy and is an established treatment for UC. This compound, with its targeted inhibition of DHODH, has shown promise in a Phase 2 trial for UC, particularly in the maintenance phase.
Further research, including potential head-to-head comparative trials, would be invaluable to delineate the relative efficacy, safety, and optimal patient populations for these two agents. Understanding the nuances of their impact on different immune cell subsets and the gut mucosa will be crucial for advancing the development of targeted oral therapies for IBD.
References
- 1. What is this compound calcium used for? [synapse.patsnap.com]
- 2. This compound Calcium - Immunic Therapeutics [imux.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imux.com [imux.com]
- 6. Update on Tofacitinib for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 8. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunic’s this compound reports mixed data for ulcerative colitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Immunic Presents Data From Phase 2 CALDOSE-1 Trial of this compound Calcium in Ulcerative Colitis at the United European Gastroenterology Week 2023 - Immunic Therapeutics [imux.com]
- 13. Tofacitinib in the treatment of ulcerative colitis: efficacy and safety from clinical trials to real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Vidofludimus
Essential Safety and Handling Guide for Vidofludimus
This compound is an investigational small molecule inhibitor of dihydroorotate dehydrogenase (DHODH) with potential anti-inflammatory and immunomodulating properties.[1] As a potent compound, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound in a research and development setting.
Hazard Identification and Classification
According to the Material Safety Data Sheet (MSDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
It is crucial to avoid inhalation, ingestion, and direct contact with skin and eyes.[2]
Personal Protective Equipment (PPE) and Engineering Controls
The handling of potent compounds like this compound necessitates a multi-layered approach to safety, combining appropriate PPE with robust engineering controls.
Required Personal Protective Equipment
All personnel must be trained in the proper use of the following PPE before handling this compound:[3][4]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. It is recommended to use double gloves, with the outer pair being disposed of immediately after handling the compound.
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[5] For procedures with a risk of splashing, chemical splash goggles or a face shield should be used.
-
Lab Coat: A clean, buttoned lab coat, preferably a disposable one made of a protective material like Tyvek®, should be worn to protect against skin contact.[6]
-
Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for small quantities, while a powered air-purifying respirator (PAPR) may be required for larger amounts or in case of insufficient ventilation.[7][8]
Engineering Controls
Engineering controls are the primary means of minimizing exposure to hazardous substances.
-
Chemical Fume Hood: All manipulations of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]
-
Ventilation: The laboratory should have a well-maintained ventilation system that ensures a negative pressure environment, preventing the escape of contaminants.
Standard Operating Procedures for this compound
A clear and detailed workflow is essential for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be dated upon arrival and again when opened.[9]
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
The recommended storage temperature for the powder form is -20°C, and for solutions in solvent is -80°C.[2]
Preparation and Weighing
-
Perform all weighing operations within a chemical fume hood or a containment glove box.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.
-
Clean all equipment thoroughly after use.
Experimental Use
-
Handle all solutions and experimental setups within a chemical fume hood.
-
Avoid the formation of aerosols.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Spill Management
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and containers to an approved waste disposal plant.[2]
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[2]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a poison center or physician immediately.[2]
Quantitative Data for this compound
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Chemical Formula | C20H18FNO4 | [2] |
| Molecular Weight | 355.36 g/mol | [2] |
| CAS Number | 717824-30-1 | [2] |
| Storage Temperature | -20°C (powder), -80°C (in solvent) | [2] |
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C20H18FNO4 | CID 9820008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(4SC-101; SC12267)|717824-30-1|MSDS [dcchemicals.com]
- 3. wilcoprime.com [wilcoprime.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. aiha.org [aiha.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
